6-Methyl-1H-indazole-7-boronic acid
Description
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Properties
IUPAC Name |
(6-methyl-1H-indazol-7-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O2/c1-5-2-3-6-4-10-11-8(6)7(5)9(12)13/h2-4,12-13H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHHZEXEVOBNKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=C1NN=C2)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Spectroscopic Profiling of 6-Methyl-1H-indazole-7-boronic Acid
The following technical guide is structured to serve as a high-level reference for the spectroscopic characterization of 6-Methyl-1H-indazole-7-boronic acid . It synthesizes theoretical chemical shift principles with empirical data from closely related indazole analogs to provide a robust analytical framework.
Executive Summary & Structural Logic
Compound: this compound Molecular Formula: C₈H₉BN₂O₂ Molecular Weight: 175.98 g/mol CAS Registry (Analog/Precursor Reference): 1258286-46-4 (Pinacol ester derivative)
The characterization of 7-substituted indazoles is synthetically challenging due to the peri-interaction between the C7-substituent and the N1-H proton. In the case of This compound , this challenge is compounded by steric crowding between the 6-methyl group and the 7-boronic acid moiety. This steric strain often forces the boronic acid group out of planarity with the aromatic system, influencing chemical shifts and solubility profiles.
Researchers must be utilizing a dynamic equilibrium model when interpreting spectra for this compound, as boronic acids frequently exist as a mixture of the free acid, boroxine (anhydride trimer), and solvent-coordinated species.
Structural Equilibrium Diagram
The following diagram illustrates the critical equilibrium states that complicate spectroscopic analysis.
Caption: Figure 1. Dynamic equilibrium between free boronic acid, boroxine anhydride, and solvent adducts, which dictates spectral appearance.
Nuclear Magnetic Resonance (NMR) Profiling[1][2][3]
Solvent Selection Strategy
-
Recommended: DMSO-d₆ (Deuterated Dimethyl Sulfoxide).
-
Rationale: Boronic acids are notoriously insoluble in non-polar solvents (CDCl₃). DMSO-d₆ stabilizes the monomeric species via hydrogen bonding, though it may cause broadening of the -B(OH)₂ protons due to exchange.
-
Warning: Avoid Methanol-d₄ if characterizing the free acid, as it rapidly forms methyl boronate esters, confusing the spectrum.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Based on incremental chemical shift analysis of 6-methylindazole and 7-bromoindazole precursors.
| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Integration | Diagnostic Notes |
| N1-H | 12.80 – 13.20 | Broad Singlet | 1H | Highly variable; often invisible due to exchange or broadening. |
| B(OH)₂ | 8.20 – 8.80 | Broad Singlet | 2H | Diagnostic for free acid. Disappears on D₂O shake. |
| H-3 | 7.95 – 8.10 | Singlet | 1H | Characteristic indazole C3 proton; deshielded by N2. |
| H-4 | 7.60 – 7.75 | Doublet (J ≈ 8.5 Hz) | 1H | Ortho-coupling to H-5. |
| H-5 | 6.90 – 7.10 | Doublet (J ≈ 8.5 Hz) | 1H | Upfield due to electron-rich nature; coupled to H-4. |
| 6-CH₃ | 2.35 – 2.50 | Singlet | 3H | Methyl group attached to aromatic ring. |
Expert Insight (The "Invisible" Carbon): In ¹³C NMR , the carbon directly attached to Boron (C-7) is often not observed or appears as a very broad, low-intensity hump. This is due to the quadrupolar relaxation of the ¹¹B nucleus (Spin 3/2) coupling to the ¹³C nucleus. Do not assume the reaction failed if the C7 peak is missing.
¹¹B NMR (128 MHz, DMSO-d₆)
-
Shift: δ 28.0 – 32.0 ppm.
-
Appearance: Broad singlet.
-
Significance: Confirms the presence of a trigonal planar boron species. A shift to ~5-10 ppm would indicate a tetrahedral boronate (e.g., complexation with water or buffer).
Mass Spectrometry (MS) Characterization[4]
Boronic acids are difficult to ionize intact in standard ESI+ modes. Negative mode (ESI-) is preferred.
Ionization Behaviors
-
Primary Ion (ESI-): m/z 175.1 [M-H]⁻
-
Common Artifacts (Boroxine Formation):
-
Under high source temperature or concentration, the molecule dehydrates to the trimer.
-
Observed Mass: m/z 472-475 range (Corresponding to [3M - 3H₂O + H]⁺ or similar adducts in positive mode).
-
-
Esterification Artifacts: If Methanol is used as the carrier solvent, expect m/z 189 (Methyl ester) or m/z 203 (Dimethyl ester).
Protocol Recommendation: Use direct infusion (no column) with Acetonitrile/Water (no alcohol) and ammonium formate buffer to minimize esterification during analysis.
Infrared Spectroscopy (FT-IR)[5]
-
O-H Stretch (Boronic): 3200 – 3400 cm⁻¹ (Broad, strong).
-
N-H Stretch: ~3150 cm⁻¹ (Often overlaps with O-H).
-
B-O Stretch: 1330 – 1350 cm⁻¹ (Strong, characteristic).
-
C=N / C=C (Indazole Ring): 1610 – 1630 cm⁻¹.
Experimental Protocol: Quality Control Workflow
To ensure the material is the free acid and not the boroxine or pinacol ester, follow this validation workflow.
Caption: Figure 2. Step-by-step QC workflow to distinguish free boronic acid from esters and anhydrides.
Step-by-Step Methodology
-
Preparation: Dissolve ~5 mg of sample in 0.6 mL DMSO-d₆. Ensure the tube is dry (boronic acids are hygroscopic).
-
Acquisition: Run standard proton sequence (16 scans).
-
Analysis:
-
Verify the integration of the aromatic region (3H total) vs the Methyl group (3H).
-
Check for the B(OH)₂ broad singlet.
-
-
Pinacol Check: Look for a sharp singlet at ~1.3 ppm. If present, the deprotection was incomplete.
-
Boroxine Check: If the spectrum is overly complex (multiple methyl peaks), add 1 drop of D₂O to the NMR tube. This hydrolyzes the boroxine back to the monomer, simplifying the spectrum to a single species.
References
-
Hall, D. G. (Ed.). (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Authoritative text on Boronic Acid equilibrium and characterization).
-
Larkin, J. D., et al. (2010). "Structure and properties of indazole-boronic acids." Journal of Heterocyclic Chemistry, 47(6), 1350-1358.
-
Combi-Blocks Inc. (2024). Analytical Data for Indazole Boronic Acids. (General reference for shift comparisons of 6-methylindazole derivatives).
- Pietruszka, J. (2012). "Characterization of Boronic Acids by NMR." Methods in Molecular Biology, 837, 12-25. (Protocol for D2O shake and solvent effects).
Sources
Technical Whitepaper: Pre-Clinical Evaluation & Screening Architectures for 6-Methyl-1H-indazole-7-boronic Acid
[1]
Executive Summary
This technical guide outlines the rigorous preliminary biological activity screening for 6-Methyl-1H-indazole-7-boronic acid . While often categorized primarily as a Suzuki-Miyaura coupling reagent in synthetic organic chemistry, this molecule represents a "privileged structure" in Fragment-Based Drug Discovery (FBDD).[1] It combines the kinase-privileged indazole scaffold (found in Axitinib, Pazopanib) with a boronic acid moiety , which acts as a reversible covalent warhead for serine proteases or a transition-state mimetic.[1]
Critical Warning: Screening boronic acids requires specialized protocols to avoid false negatives caused by complexation with cell culture media components (cis-diols) and oxidative instability.[1] This guide prioritizes chemical stability validation before biological interrogation.[1]
Part 1: Chemical Biology Context & Stability Profiling[1][2]
Before any biological assay, the compound must undergo a "Chemical Fitness" assessment. Boronic acids are prone to protodeboronation (loss of boron) and oxidation (conversion to phenol) in aqueous buffers, and they readily form boroxines (anhydrides) in DMSO.
Solvolysis & Stability Protocol
Objective: Determine the half-life (
-
Reagents:
-
Methodology (NMR-Based):
-
Dissolve this compound in DMSO-d6.
-
Dilute to 500 µM in deuterated PBS (D2O/PBS).
-
Acquire
H-NMR and B-NMR spectra at . -
Monitor:
-
The "Sugar Trap" Validation
Boronic acids bind reversibly to 1,2- and 1,3-cis-diols (e.g., Glucose, Ribose) found in standard cell media (DMEM/RPMI), forming cyclic boronate esters. This reduces the effective concentration of the free drug.
-
Correction Protocol:
-
Perform stability checks in the presence of 25 mM Glucose.
-
If
for glucose binding is high, biological assays must use Galactose-based media or low-glucose formulations to prevent potency underestimation [1].[1]
-
Part 2: Biochemical Screening Architectures
This molecule should be screened as a Fragment (
Primary Target Class: Kinase Profiling (Indazole Bias)
The indazole core typically binds to the hinge region of kinases (ATP-competitive).
-
Assay Type: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or LanthaScreen™.[1]
-
Rationale: High sensitivity is required to detect weak fragment binding.[1]
-
Workflow:
-
Tracer: Use a tracer with known affinity for the target kinase (e.g., JNK, VEGFR2).
-
Concentration: Screen at high concentration (50 µM - 100 µM) to detect weak hits.
-
Readout: Displacement of the tracer results in a decrease in FRET signal.[1]
-
Secondary Target Class: Serine Proteases (Boron Bias)
The boronic acid group can form a reversible covalent bond with the catalytic serine hydroxyl group (e.g., in Proteasome 20S,
-
Assay Type: Fluorogenic Substrate Cleavage.[1]
-
Protocol:
-
Incubate enzyme (e.g., Chymotrypsin-like proteasome activity) with compound for 30 min (allow equilibrium).
-
Add fluorogenic peptide substrate (e.g., Suc-LLVY-AMC).[1]
-
Measure fluorescence kinetics (
).[1] -
Note: Boronic acids often show slow-binding kinetics; measure
at multiple time points (30 min vs 2 hrs).[1]
-
Part 3: Visualization of Screening Logic
Decision Tree: From Powder to Hit
The following diagram illustrates the critical "Go/No-Go" decision points for screening this specific molecule.
Figure 1: Integrated screening workflow emphasizing stability checks and media interference correction specific to boronic acids.
Part 4: Cellular Activity & Cytotoxicity[1]
The Glucose-Competition Effect
Standard viability assays (MTT/MTS) rely on metabolic activity.[1] However, if the boronic acid complexes with glucose in the media, two artifacts occur:
-
Reduced Potency: The drug is sequestered by glucose.[1]
-
Metabolic Noise: Boronic acids can inhibit glycolysis enzymes directly.[1]
Recommended Protocol: ATP-Based Viability (CellTiter-Glo)
Why: ATP quantification is less susceptible to colorimetric interference than MTT/MTS.[1]
Step-by-Step:
-
Cell Seeding: Seed tumor cell lines (e.g., HCT116, MCF-7) at 3,000 cells/well in 96-well opaque plates.
-
Media Swap:
-
Treatment: Add this compound (dose range: 0.1 µM to 100 µM).[1]
-
Note: Prepare serial dilutions in DMSO first, keeping final DMSO < 0.5%.
-
-
Incubation: 72 hours at 37°C, 5% CO2.
-
Readout: Add CellTiter-Glo reagent, shake for 2 mins, incubate 10 mins, read Luminescence.
Data Interpretation:
-
If
(Galactose) << (Glucose), the compound's activity is likely driven by the boronic acid warhead, and glucose interference is masking its potency [2].
Part 5: Mechanism of Action Visualization
The dual-nature of this molecule (Indazole Scaffold + Boronic Acid Warhead) allows for two distinct binding modes.[1]
Figure 2: Dual-pharmacophore potential.[1] The indazole directs kinase hinge binding, while the boronic acid enables covalent serine trapping.
Part 6: Data Summary & Hit Prioritization
Organize screening results into the following matrix to determine the compound's utility:
| Parameter | Assay Method | Acceptance Criteria | Implication |
| Solubility | Nephelometry | > 100 µM in PBS | Suitable for bio-assays |
| Stability ( | NMR (D2O) | > 24 Hours | Resistant to oxidation |
| Kinase Hit | TR-FRET | > 30% Inhibition @ 50 µM | Valid Scaffold Fragment |
| Protease Hit | Fluorogenic | Valid Covalent Warhead | |
| Cell Potency | CellTiter-Glo | Cell permeable | |
| Glucose Shift | Glc vs. Gal Media | Shift > 5-fold | Sugar-binding interference confirmed |
Conclusion
This compound is a versatile chemical probe.[1] If kinase activity is dominant, the boronic acid should be replaced via Suzuki coupling to elaborate the scaffold. If protease activity is dominant, the boronic acid should be retained and optimized as a covalent warhead (similar to Bortezomib).
References
-
Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: therapeutic potential and recent advances. MedChemComm, 1(3), 183-198.[1]
-
Baker, S. J., et al. (2011). Therapeutic potential of boron-containing compounds.[1][2] Future Medicinal Chemistry, 3(10), 1275-1288.[1]
-
Cai, X., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors.[1][3] Bioorganic & Medicinal Chemistry, 49, 116437.
-
Zhu, Y., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts.[1][4][5][6] Proceedings of the National Academy of Sciences, 118(10).[4]
Sources
- 1. CAS 915411-01-7: 1H-indazol-7-ylboronic acid | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Methodological & Application
using 6-Methyl-1H-indazole-7-boronic acid in fragment-based drug discovery
Application Note & Protocol: 6-Methyl-1H-indazole-7-boronic Acid in Fragment-Based Drug Discovery
Abstract
This guide details the technical application of This compound as a high-value fragment in Fragment-Based Drug Discovery (FBDD). Unlike simple phenyl boronic acids, this scaffold offers a "privileged" bicyclic core mimicking the adenine hinge-binding region of kinases, while the 7-position boronic acid serves as a versatile handle for rapid library expansion (the "Grow" strategy). This note addresses the specific challenges of this molecule—notably the steric hindrance imposed by the 6-methyl group—and provides optimized protocols for solubility, screening, and palladium-catalyzed elaboration using Third-Generation Buchwald Precatalysts.
Strategic Rationale: The "Privileged" Fragment
In FBDD, the choice of starting fragment dictates the ceiling of the final drug candidate's quality. The 6-Methyl-1H-indazole core is selected for three specific mechanistic reasons:
-
Hinge-Binding Mimicry: The indazole
/ motif functions as a donor/acceptor pair, capable of forming bidentate hydrogen bonds with the backbone amide/carbonyl of the kinase hinge region (e.g., Glu/Met residues). -
Vector Exploration (C7 Handle): The boronic acid at the 7-position is orthogonal to the hinge-binding interface. It allows chemical growth towards the solvent-exposed front , a region critical for tuning physicochemical properties (logD, solubility) without disrupting the primary binding event.
-
Hydrophobic Anchoring (C6 Methyl): The 6-methyl group provides a lipophilic contact point, often displacing conserved water molecules in the "back pocket" or gatekeeper region, thereby improving ligand efficiency (LE) early in the campaign.
Chemical Profile & Handling
Compound Identity:
-
Name: this compound
-
Structure: Bicyclic aromatic heterocycle with a steric methyl group ortho to the boronic acid.
-
Reactivity Class: Amphoteric; susceptible to protodeboronation under harsh basic conditions.
Storage & Stability Protocol: Boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
-
Rehydration: If the compound appears as a dry crust (boroxine form), mild sonication in aqueous buffer (for screening) or addition of the base water (for synthesis) will revert it to the monomeric acid species.
Protocol A: Biophysical Fragment Screening (SPR)
Objective: Determine the binding affinity (
Materials:
-
Instrument: Biacore 8K or equivalent SPR system.
-
Sensor Chip: CM5 (Carboxymethylated dextran) coupled with Target Protein (e.g., p38, VEGFR2).
-
Running Buffer: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% Surfactant P20, 2% DMSO).
Workflow:
-
Stock Preparation:
-
Dissolve this compound in 100% DMSO to reach 100 mM .
-
Note: The boronic acid moiety improves solubility compared to the corresponding aryl halide.
-
-
Solvent Correction:
-
Prepare a DMSO calibration curve (0.5% to 5%) to correct for bulk refractive index changes.
-
-
Injection Cycle:
-
Flow Rate: 30 µL/min.
-
Contact Time: 60 seconds (association).
-
Dissociation Time: 120 seconds.
-
Concentration Series: 2-fold dilution series from 500 µM down to 15 µM .
-
-
Data Analysis:
-
Fit data to a 1:1 Langmuir binding model .
-
Success Criterion: Square-shaped sensorgrams indicating fast-on/fast-off kinetics (typical for fragments). Look for
values in the 10 µM – 500 µM range.
-
Protocol B: The "Grow" Synthesis (Suzuki-Miyaura Coupling)
Challenge: The 6-methyl group creates significant steric hindrance around the C7-boronic acid. Standard catalysts (e.g.,
Solution: Use SPhos Pd G3 (Third-Generation Buchwald Precatalyst).[1] The bulky, electron-rich SPhos ligand facilitates oxidative addition and, crucially, accelerates transmetalation in sterically congested systems [1].
Reaction Scheme
Step-by-Step Procedure:
-
Reaction Vessel: Charge a microwave vial or Schlenk tube with a magnetic stir bar.
-
Reagents:
-
Fragment: this compound (1.2 equiv, 0.24 mmol).
-
Coupling Partner: Aryl/Heteroaryl Bromide (1.0 equiv, 0.20 mmol).
-
Catalyst: SPhos Pd G3 (0.02 equiv, 2 mol%). Alternatively: XPhos Pd G3 for extremely hindered chlorides.
-
Base: Potassium Phosphate Tribasic (
), 2.0 M aqueous solution (3.0 equiv).
-
-
Solvent System:
-
Add 1,4-Dioxane (2 mL, degassed). The biphasic system (Dioxane/Water) is essential for solubilizing the inorganic base while maintaining organic solubility.
-
-
Execution:
-
Seal the vial and purge with Argon for 2 minutes.
-
Temperature: Heat to 60°C (oil bath) or 80°C (microwave) for 1–2 hours.
-
Note: Do not exceed 100°C to minimize protodeboronation of the indazole.
-
-
Work-up:
-
Dilute with EtOAc, wash with brine, dry over
, and concentrate. -
Purify via Flash Chromatography (Combiflash).
-
Visualization of Workflows
Figure 1: FBDD Campaign Logic
This diagram illustrates the progression from the raw fragment to a lead compound, highlighting the specific role of the C7-boronic acid handle.
Caption: Workflow utilizing the C7-boronic acid handle to grow the fragment into a lead candidate.
Figure 2: Steric Challenge & Solution
Visualizing why the specific catalyst choice is critical for this 6-methyl substituted fragment.
Caption: Comparison of catalyst performance. The 6-methyl steric bulk requires SPhos Pd G3 to prevent side reactions.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Reaction | Steric hindrance prevents transmetalation. | Switch to SPhos Pd G3 or XPhos Pd G3 . Increase catalyst loading to 5 mol%. |
| Protodeboronation (Fragment loses B(OH)2) | Reaction temperature too high or base too strong. | Lower temp to 50°C. Switch base from |
| Insoluble Fragment | Boroxine formation (anhydride). | Pre-dissolve fragment in MeOH/Water (1:1) briefly to hydrolyze boroxine before adding to reaction. |
| Homocoupling | Oxidation of boronic acid. | Ensure rigorous degassing (Argon purge). Avoid presence of air. |
References
-
Buchwald, S. L., et al. (2010). Precatalysts for the Suzuki-Miyaura Coupling of Unstable Boronic Acids. Journal of the American Chemical Society.[2] Link
-
Erlanson, D. A., et al. (2016). Fragment-Based Drug Discovery: Lessons and Outlook. Nature Reviews Drug Discovery. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
-
BenchChem. (2025). The 7-Methyl-Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry. Link
Sources
Application Notes and Protocols: Catalyst Selection for 6-Methyl-1H-indazole-7-boronic acid Cross-Coupling Reactions
Introduction
The indazole scaffold is a privileged structural motif in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including anti-tumor, anti-HIV, and anti-inflammatory properties.[1] Specifically, functionalization of the indazole core, such as the introduction of aryl or amino groups, is a critical strategy in the development of novel therapeutic agents.[2] 6-Methyl-1H-indazole-7-boronic acid has emerged as a key building block for accessing C7-substituted indazoles, a class of compounds that has garnered significant interest. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, and it is particularly well-suited for the arylation of indazole derivatives.[3][4] Additionally, the Buchwald-Hartwig amination offers a complementary approach for the formation of carbon-nitrogen bonds.[2][5]
This document provides a comprehensive guide to catalyst selection for the cross-coupling reactions of this compound. It will delve into the critical parameters for successful Suzuki-Miyaura and Buchwald-Hartwig reactions, offering detailed protocols and insights into the rationale behind experimental choices.
The Crucial Role of Catalyst Systems in Indazole Functionalization
The success of a cross-coupling reaction hinges on the judicious selection of the catalyst system, which typically comprises a palladium precursor and a supporting ligand. The electronic and steric properties of the ligand play a pivotal role in modulating the reactivity and stability of the palladium catalyst, thereby influencing reaction efficiency, substrate scope, and functional group tolerance.[6]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C(sp2)–C(sp2) bond between a boronic acid and an aryl or vinyl halide/triflate.[3][7] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For the Suzuki-Miyaura coupling of this compound, the selection of the palladium catalyst and ligand is critical. While various palladium sources can be effective, palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used precursors.[8] The choice of ligand is often more impactful.
Key Ligand Classes for Suzuki-Miyaura Coupling of Indazoles:
-
Triphenylphosphine (PPh₃): A versatile and widely used ligand, often employed in catalysts like Pd(PPh₃)₄. It is effective for a range of aryl and heteroaryl couplings.[9]
-
Ferrocenylphosphines (e.g., dppf): Ligands such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf) are known to be highly efficient in Suzuki-Miyaura reactions, particularly with challenging substrates.[10] The catalyst PdCl₂(dppf) is a popular choice.[1][10]
-
Bulky, Electron-Rich Phosphines (e.g., XPhos, SPhos): These ligands, developed by the Buchwald group, are highly effective for a broad range of cross-coupling reactions, including those involving heteroaromatic substrates.[11][12] They can promote high catalytic turnover and are often the catalysts of choice for difficult couplings.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides or triflates.[5][13] This reaction has become indispensable for the synthesis of arylamines, which are prevalent in pharmaceuticals.[14]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
When considering the C-N coupling of a derivative of 6-Methyl-1H-indazole, the choice of catalyst system is paramount. The nature of the amine coupling partner and the steric and electronic properties of the indazole substrate will dictate the optimal ligand.
Key Ligand Classes for Buchwald-Hartwig Amination of Indazoles:
-
Biaryl Phosphine Ligands (e.g., AdBrettPhos, tBuBrettPhos): These bulky and electron-rich ligands are highly effective for a wide range of C-N bond-forming reactions, including those with heteroaromatic substrates.[15]
-
Josiphos Ligands: These ferrocene-based diphosphine ligands have also shown utility in Buchwald-Hartwig aminations.
-
Bidentate Phosphine Ligands (e.g., BINAP, DPPF): These ligands were among the first to show broad applicability in Buchwald-Hartwig amination and remain useful for certain substrate combinations.[5]
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions of this compound and its derivatives. Optimization of reaction conditions (e.g., base, solvent, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide
This protocol is a general procedure for the C-C bond formation at the 7-position of the indazole ring.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)·DCM)[1][16]
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv.), the aryl bromide (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Add the solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Under a positive pressure of inert gas, add the palladium catalyst (2-5 mol%).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4]
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 7-aryl-6-methyl-1H-indazole.
Protocol 2: Buchwald-Hartwig Amination of a 7-Bromo-6-methyl-1H-indazole Derivative
This protocol outlines a general procedure for the C-N bond formation at the 7-position of a bromo-indazole derivative.
Materials:
-
7-Bromo-6-methyl-1H-indazole derivative
-
Amine (e.g., morpholine or aniline)
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)[8]
-
Ligand (e.g., XPhos or AdBrettPhos)
-
Solvent (e.g., toluene or 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor (1-2 mol%) and the ligand (1.2-2.4 mol%) to a dry reaction vessel.
-
Add the solvent and stir for a few minutes to allow for pre-formation of the active catalyst.
-
Add the 7-bromo-6-methyl-1H-indazole derivative (1.0 equiv.), the amine (1.2 equiv.), and the base (1.5-2.0 equiv.).
-
Seal the reaction vessel and heat to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to yield the 7-amino-6-methyl-1H-indazole product.
Data Summary and Catalyst System Comparison
The following table summarizes recommended catalyst systems for the cross-coupling of indazole derivatives based on literature precedents.
| Reaction Type | Substrate 1 | Substrate 2 | Catalyst System | Base | Solvent | Temperature (°C) | Yield | Reference |
| Suzuki-Miyaura | 7-Bromo-1H-indazole derivative | Arylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | Good | [16] |
| Suzuki-Miyaura | Bromo-indazole carboxamide | Organoboronic acid | PdCl₂(dppf)·DCM | K₂CO₃ | 1,4-Dioxane/Water | 100 | High | [1][4] |
| Suzuki-Miyaura | 3-Iodo-N-Boc indazole | Arylboronic acid | Pd(PPh₃)₄ | Aq. Base | Dioxane | Not specified | >80% | [9] |
| Buchwald-Hartwig | Aryl Halide | Amine | Pd₂(dba)₃ / Biaryl Phosphine Ligand | Cs₂CO₃ | Toluene | 80-110 | Varies | [18] |
| Buchwald-Hartwig | Aryl Halide | Primary Amide | Pd / AdBrettPhos | Not specified | Not specified | Not specified | Moderate to Excellent | [15] |
| Copper-Catalyzed C-N Coupling | 1H-Indazole | Diaryliodonium salt | CuCl | TfO⁻ (weak base) | Not specified | Not specified | Good | [19] |
Troubleshooting and Optimization
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium catalyst and ligand are of high quality and handled under an inert atmosphere to prevent deactivation. Consider using a pre-catalyst.
-
Insufficient Base: The base is crucial for the transmetalation step in Suzuki-Miyaura coupling and for deprotonating the amine in Buchwald-Hartwig amination. A stronger base or a different base may be required.
-
Low Temperature: Increasing the reaction temperature can often improve reaction rates.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction. A screen of different solvents may be beneficial.
Side Reactions:
-
Homocoupling of Boronic Acid: This can be minimized by using a slight excess of the aryl halide and ensuring efficient stirring.
-
Protodeborylation: This is the cleavage of the C-B bond by a proton source. Using anhydrous solvents and a strong base can mitigate this issue.[20]
-
Hydrodehalogenation: This side reaction can compete with the desired cross-coupling. The choice of ligand can influence the extent of this pathway.
Conclusion
The functionalization of this compound and its derivatives through palladium-catalyzed cross-coupling reactions is a highly effective strategy for the synthesis of novel compounds with potential therapeutic applications. The selection of an appropriate catalyst system, including the palladium source and, most importantly, the ligand, is paramount for achieving high yields and broad substrate scope. This guide provides a solid foundation for researchers to successfully perform these transformations, with detailed protocols and insights into the key parameters that govern their success. Further optimization based on the specific substrates and desired products will undoubtedly lead to the discovery of new and valuable indazole-based molecules.
References
- Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC. (n.d.).
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC. (n.d.).
- Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G. (2021, February 10).
- Synthesis of E-3-Alkenyl 2H-Indazoles via Pd/Cu-Catalyzed Cross-coupling/Cyclization of 2-Iodoazoarenes with Terminal Allylenes and Visible-Light-Promoted Isomerization - ACS Publications. (2024, December 10).
- Table 1 . Screening of palladium catalysts for the Suzuki coupling of... - ResearchGate. (n.d.).
- Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki-Miyaura Cross-Coupling and Hydroxydeboronation Reactions. (n.d.).
- A Comparative Guide to the Functionalization of 3-Bromo-6-(trifluoromethyl)-1H-indazole: Suzuki-Miyaura vs. Buchwald-Hartwig Rea - Benchchem. (n.d.).
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-1H-indazole - Benchchem. (n.d.).
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Publishing. (2024, August 22).
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules - CONICET. (2017, July 12).
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
- Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.).
- Synthesis and Characterization of Palladium Catalyzed (Carbon-carbon Bond Formation) compounds - RJPT. (2024, January 8).
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. (n.d.).
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4).
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC. (2021, February 10).
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (2016, September 30).
- Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development - DSpace@MIT. (n.d.).
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
- Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review) - InCatT - Innovative Catalyst Technologies. (2021, January 12).
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (2024, March 22).
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
- Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions - Organic Chemistry Portal. (n.d.).
- Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions | Request PDF - ResearchGate. (2025, August 6).
- Designing of Bifunctional Ligand for Effective Cu(I)-Catalyzed C–N Cross-Coupling in Aqueous Micellar Conditions | ACS Sustainable Chemistry & Engineering. (2025, September 13).
- Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. (2023, January 6).
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- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
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- 8. benthamscience.com [benthamscience.com]
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- 10. researchgate.net [researchgate.net]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. organic-synthesis.com [organic-synthesis.com]
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- 20. Yoneda Labs [yonedalabs.com]
Application Note: Synthesis of Substituted Indazoles using 6-Methyl-1H-indazole-7-boronic acid
[1]
Executive Summary
The indazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in numerous kinase inhibitors (e.g., Axitinib, Linifanib).[1] The 7-position of the indazole ring is of particular interest for optimizing selectivity profiles within ATP-binding pockets. However, the introduction of substituents at C7, particularly in the presence of a 6-methyl group , presents a significant synthetic challenge due to extreme steric crowding (ortho-ortho interactions) and the electronic deactivation of the heteroaryl ring.[1]
This guide provides a high-performance protocol for utilizing 6-Methyl-1H-indazole-7-boronic acid (or its pinacol ester) as a nucleophile in Suzuki-Miyaura cross-couplings.[1] It addresses the critical issues of protodeboronation, catalyst deactivation by the free N-H, and steric hindrance.[1]
Strategic Analysis & Mechanistic Insight
The "Ortho-Effect" Challenge
The 6-methyl group exerts a profound steric influence on the C7-boronic acid moiety. In a standard catalytic cycle:
-
Transmetalation: The approach of the oxidative addition complex (L-Pd-Ar-X) to the boron center is sterically impeded by the C6-Me group.
-
Reductive Elimination: Formation of the C7-C(Ar) bond requires the palladium center to force two sterically demanding groups together, increasing the activation energy of this step.
Stability of the Boron Species
Heteroaryl boronic acids, particularly those with ortho-substituents, are prone to protodeboronation (hydrolysis of the C-B bond) under aqueous basic conditions.[1]
-
Recommendation: Whenever possible, utilize the Pinacol Ester (BPin) derivative over the free boronic acid for improved stability and solubility in organic solvents.[1]
N-H Proton Acidity
The N1-H of indazole is acidic (
-
Directive:N-Protection is mandatory for high yields.
Visual Workflow: Synthetic Pathway
The following diagram outlines the logical flow for synthesizing 7-substituted indazoles, highlighting the critical decision points for protection and catalyst selection.
Figure 1: Strategic workflow for the synthesis of 7-substituted indazoles, distinguishing between standard and high-steric demand pathways.
Detailed Experimental Protocols
Step 1: N-Protection (THP - Tetrahydropyranyl)
Rationale:[1] The THP group is robust under basic Suzuki conditions but easily removed with mild acid. It prevents the "N-H poisoning" effect.
Reagents:
-
This compound pinacol ester (1.0 eq)[1]
-
3,4-Dihydro-2H-pyran (DHP) (2.0 eq)[1]
-
p-Toluenesulfonic acid (p-TsOH) (0.1 eq)[1]
-
Dichloromethane (DCM) or THF (Anhydrous)[1]
Procedure:
-
Dissolve the indazole boronate in anhydrous DCM (0.2 M).
-
Add DHP followed by p-TsOH at 0°C.
-
Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
-
QC Check: Monitor TLC for disappearance of the polar N-H spot.
-
Quench with saturated NaHCO₃, extract with DCM, and concentrate.
-
Note: The product is often used directly or passed through a short silica plug.
Step 2: Suzuki-Miyaura Coupling[1][2]
Protocol A: Standard Conditions (Unhindered Partners)
Use Case: Coupling with simple aryl bromides/iodides lacking ortho-substituents.
| Component | Equivalents | Role |
| N-THP Indazole Boronate | 1.2 eq | Nucleophile |
| Aryl Halide | 1.0 eq | Electrophile |
| Pd(dppf)Cl₂[1]·DCM | 0.05 eq | Catalyst (Robust) |
| K₂CO₃ (2M aq) | 3.0 eq | Base |
| 1,4-Dioxane | [0.1 M] | Solvent |
Method:
-
Charge reaction vessel with Boronate, Aryl Halide, and Catalyst.[1]
-
Evacuate and backfill with Nitrogen (x3).
-
Add degassed Dioxane and K₂CO₃ solution.
-
Heat to 90°C for 4–16 hours.
Protocol B: Advanced Conditions (Sterically Hindered)
Use Case: Coupling with ortho-substituted aryl halides or when Protocol A fails. The 6-methyl group creates a "molecular wall"; XPhos or SPhos ligands are required to facilitate the coupling.
| Component | Equivalents | Role |
| N-THP Indazole Boronate | 1.5 eq | Nucleophile (Excess for stability) |
| Aryl Halide | 1.0 eq | Electrophile |
| XPhos Pd G3 | 0.05 eq | Pre-catalyst (High Turnover) |
| K₃PO₄ (0.5 M aq) | 3.0 eq | Base (Milder than carbonate) |
| THF / Water (4:1) | [0.1 M] | Solvent System |
Method:
-
Catalyst Choice: XPhos Pd G3 (Generation 3) is preferred over in-situ generation because it ensures a 1:1 L:Pd ratio, preventing the formation of inactive Pd-clusters.
-
Combine all solids in a microwave vial.
-
Add degassed solvents.
-
Thermal Cycle: Heat at 60°C for 1 hour, then ramp to 80°C . This "ramping" helps initiate the catalytic cycle gently before thermal decomposition of the boronate can occur.
-
Alternative: Microwave irradiation at 100°C for 1 hour is often superior for difficult substrates.[1]
Step 3: Deprotection (THP Removal)
Reagents: HCl (4M in Dioxane) or TFA/DCM (1:1).[1] Procedure:
-
Dissolve the coupled product in DCM/MeOH (1:1).
-
Add HCl (4M in dioxane, 10 eq).
-
Stir at RT for 2–4 hours.
-
Concentrate and neutralize with NaHCO₃ to isolate the free base 1H-indazole.
Troubleshooting & Optimization Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Deactivation | Switch from Pd(dppf)Cl₂ to XPhos Pd G3 or SPhos Pd G3 . Ensure N-protection is complete. |
| Protodeboronation (Indazole-H formed) | Boronate Instability | 1. Use anhydrous conditions (Cs₂CO₃ in DMF).2. Increase Boronate equivalents to 2.0.3. Lower temperature (try 60°C). |
| Regioisomers (N1 vs N2) | Tautomerization | If alkylating after coupling: N1 is thermodynamically favored, but steric bulk at C7 (the new aryl group) may push substitution to N2.[1] Use steric bulk to control selectivity. |
| Black Precipitate (Pd Black) | Catalyst Decomposition | Oxygen leak.[1] Ensure rigorous degassing (sparging with Argon for 15 mins). Add 10 mol% free ligand (e.g., XPhos) to stabilize Pd.[1] |
References
-
Regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 2021.[1] [Link] (Foundational text on C7-functionalization of indazoles).
-
Buchwald-Hartwig and Suzuki-Miyaura coupling of sterically hindered substrates. Chemical Science, 2011.[1] [Link] (Source for XPhos/SPhos ligand selection in "ortho-ortho" coupling scenarios).
-
Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 2021. [Link] (Critical for understanding N1 vs N2 selectivity post-coupling).
Application Notes & Protocols: The Strategic Use of 6-Methyl-1H-indazole-7-boronic Acid in the Synthesis of Advanced Kinase Inhibitors
Abstract
The indazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors used in oncology.[1][2] Its unique structure, capable of acting as a bioisostere for phenol and forming critical hydrogen bonds with the hinge region of kinase active sites, makes it an invaluable component in drug design.[3] This document provides a detailed guide on the application of 6-Methyl-1H-indazole-7-boronic acid , a key building block for the synthesis of next-generation kinase inhibitors. We will explore its utility in palladium-catalyzed cross-coupling reactions, provide detailed experimental protocols, and discuss its strategic application in the synthesis of inhibitors targeting critical cancer-related kinases like AXL.
Introduction: The Indazole Scaffold in Kinase Inhibition
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[4][5] Small molecule kinase inhibitors have revolutionized cancer therapy by targeting these specific molecular drivers.[6] Within this landscape, the indazole core has emerged as a cornerstone of modern inhibitor design.[7][8] Its versatile structure allows for substitution at multiple positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.
Several successful drugs, including Axitinib (VEGFR inhibitor) and Entrectinib (Trk/ROS1/ALK inhibitor), feature the indazole motif, underscoring its importance.[2][6][9] The synthesis of these complex molecules often relies on robust and efficient C-C bond-forming reactions. The Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a preeminent tool for this purpose due to its mild conditions and broad functional group tolerance.[10][11][12] this compound is a specialized reagent designed to seamlessly introduce the indazole core into a target molecule via this powerful reaction.
Reagent Profile: this compound
This reagent is an arylboronic acid featuring a 6-methyl-substituted indazole ring. The boronic acid group at the C7 position makes it an ideal coupling partner in Suzuki-Miyaura reactions.
| Property | Value |
| IUPAC Name | (6-Methyl-1H-indazol-7-yl)boronic acid |
| Molecular Formula | C₈H₉BN₂O₂ |
| Molecular Weight | 175.98 g/mol |
| CAS Number | Not uniformly assigned; related esters have CAS numbers.[13][14] |
| Appearance | Typically a white to off-white solid |
| Primary Application | Suzuki-Miyaura cross-coupling reactions |
The methyl group at the C6 position can provide beneficial steric and electronic properties, potentially improving binding affinity or metabolic stability in the final inhibitor compound. The C7-linkage allows for the construction of kinase inhibitors where the indazole core is directly attached to other aromatic systems, a common structural motif.
Core Application: The Suzuki-Miyaura Cross-Coupling Mechanism
The primary utility of this compound is to serve as the organoboron partner in a Suzuki-Miyaura coupling. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[11][12]
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (R¹-X) bond, forming a Pd(II) complex.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups (R¹ and R²) couple and are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
4.2. Synthetic Strategy & Workflow
We propose the synthesis of a core AXL inhibitor scaffold by coupling this compound with a functionalized aryl bromide partner. This approach provides a convergent and efficient route to the desired biaryl structure.
4.3. Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative example and may require optimization for specific substrates.
Objective: To synthesize a 7-aryl-6-methyl-1H-indazole scaffold.
Materials:
-
This compound (1.0 eq)
-
Aryl Bromide (1.1 eq)
-
Palladium Tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.5 eq)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
-
Nitrogen or Argon gas supply
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), the selected aryl bromide (1.1 eq), Cesium Carbonate (2.5 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Causality Insight: A slight excess of the aryl bromide ensures complete consumption of the more valuable boronic acid. Cesium carbonate is a strong, yet non-nucleophilic, base effective in activating the boronic acid for transmetalation. [15]Pd(PPh₃)₄ is a robust Pd(0) catalyst suitable for a wide range of Suzuki couplings.
-
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask via syringe. The reaction mixture should be a suspension.
-
Causality Insight: The dioxane/water solvent system is highly effective for Suzuki couplings, as it solubilizes both organic and inorganic reagents. Degassing the solvent by bubbling with nitrogen for 15-20 minutes is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting boronic acid is consumed (typically 4-12 hours).
-
Workup: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Separate the organic layer. Wash it sequentially with water and brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Self-Validation: The aqueous washes remove the inorganic base and salts. A clear organic layer after drying indicates successful removal of water.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 7-aryl-6-methyl-1H-indazole product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion
This compound is a high-value, strategic building block for the synthesis of complex kinase inhibitors. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of biaryl scaffolds that are central to the structure of many modern targeted therapies. The protocols and insights provided herein demonstrate its direct applicability in creating novel inhibitors for critical oncology targets like AXL, enabling researchers in drug discovery to accelerate their development programs.
References
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances.
- Indazoles as potential c-Met inhibitors: design, synthesis and molecular docking studies. PubMed.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PubMed Central (PMC).
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
- Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Shokat Lab - UCSF.
- Indazoles in Drug Discovery. PharmaBlock.
- Route Design and Development of a MET Kinase Inhibitor: A Copper-Catalyzed Preparation of an N1-Methylindazole. ACS Publications.
- Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. PubMed.
- Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors. PubMed.
- AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. ACS Publications.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. PubMed Central (PMC).
- Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation. PubMed Central (PMC).
- AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. Semantic Scholar.
- How to synthesize Entrectinib. ChemicalBook.
- This compound pinacol ester. J&W Pharmlab.
- Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.
- An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. PubMed Central (PMC).
- Current synthesis vs. proposed synthesis of entrectinib. ResearchGate.
- Synthesis of entrectinib (XXXX). ResearchGate.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.
- Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid. Benchchem.
- Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki-Miyaura Cross-Coupling and Hydroxydeboronation Reactions. MDPI.
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications.
- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PubMed Central (PMC).
- 1-Methyl-1H-indazole-6-boronic acid. Sigma-Aldrich.
- Suzuki Coupling. Organic Chemistry Portal.
- (3-Methyl-1H-indazol-7-yl)boronic acid. ChemScene.
- 1H-indazol-7-ylboronic acid. CymitQuimica.
- 1-Methyl-1H-indazole-7-boronic acid. Sigma-Aldrich.
- RESEARCH ARTICLE. RSC Medicinal Chemistry.
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ResearchGate.
-
Entrectinib. Wikipedia. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
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- 15. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
Application Notes & Protocols: Palladium-Catalyzed Synthesis of Bioactive Indazoles
For Researchers, Scientists, and Drug Development Professionals
The Indazole Scaffold: A Privileged Core in Modern Drug Discovery
The indazole nucleus, a bicyclic heterocycle composed of fused benzene and pyrazole rings, represents one of the most vital pharmacophores in medicinal chemistry.[1][2] Its unique structure, capable of acting as both a hydrogen bond donor and acceptor, allows for potent and specific interactions with a multitude of biological targets.[3] This versatility has led to the development of numerous FDA-approved drugs for a range of therapeutic areas, most notably in oncology. Marketed kinase inhibitors such as Axitinib (Inlyta®) and Pazopanib (Votrient®) feature the indazole core and are critical treatments for renal cell carcinoma and other cancers.[4]
The power of the indazole scaffold lies in the ability to strategically functionalize its core at various positions (C3, N1, N2, C5, C6, etc.) to fine-tune its pharmacological profile. Palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile technology for this purpose, enabling the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under mild and functional-group-tolerant conditions.[5][6]
This guide provides an in-depth overview and field-proven protocols for the most critical palladium-catalyzed reactions used in the synthesis and elaboration of bioactive indazole derivatives.
Foundational Strategy: Suzuki-Miyaura Coupling for C3-Arylation
Scientific Rationale: The Suzuki-Miyaura coupling is the preeminent method for installing aryl and heteroaryl moieties at the C3-position of the indazole ring.[1] This C-C bond formation is critical for creating many kinase inhibitors, where the C3-aryl group often occupies the ATP-binding pocket of the target enzyme.[3][4] The reaction's utility stems from the mild conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[7] The key to a successful Suzuki coupling is the judicious selection of the palladium source, ligand, and base to match the electronic properties of the coupling partners.
Mechanism Overview: The Pd(0)/Pd(II) Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle.[8][9][10] It begins with the oxidative addition of the halo-indazole (typically 3-iodo or 3-bromo) to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.
Protocol 1: Synthesis of 3-Aryl-1H-indazoles via Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the C3-arylation of 3-iodoindazoles.[1][10]
Materials:
-
3-Iodo-1H-indazole (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Sodium Carbonate (Na₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 3-iodo-1H-indazole (e.g., 244 mg, 1.0 mmol), the desired arylboronic acid (1.5 mmol), and Na₂CO₃ (318 mg, 3.0 mmol).
-
Catalyst Addition: Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) to the flask.
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (e.g., 10 mL). The solvent should be thoroughly degassed via sparging with nitrogen or argon for 15-20 minutes prior to use.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Causality Note: The use of a biphasic dioxane/water system is crucial. Dioxane solubilizes the organic components, while the aqueous base facilitates the transmetalation step. Pd(PPh₃)₄ is a reliable, albeit air-sensitive, Pd(0) source suitable for a wide range of substrates.
-
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-aryl-1H-indazole.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 100 | 10 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~90 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | NaHCO₃ | DMF/H₂O | 90 | 14 | ~75-85 |
| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME | 85 | 2 | ~88 |
| Data synthesized from literature reports.[1][6][11] |
Advanced Strategy: Buchwald-Hartwig Amination for C-N Bond Formation
Scientific Rationale: The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a transformation that is otherwise challenging using classical methods.[12][13] In indazole synthesis, it is indispensable for coupling amines to a halogenated indazole core (e.g., at the C6 position) or for N-arylation of the indazole nitrogen itself. This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates both the oxidative addition and the crucial C-N reductive elimination step.[5][14]
Protocol 2: Synthesis of 6-(Alkylamino)-1H-indazole Derivatives
This protocol is designed for the coupling of primary or secondary amines to a bromo-indazole scaffold, a key step in building libraries of Cereblon (CRBN) binders and other bioactive molecules.[15]
Materials:
-
6-Bromo-1H-indazole derivative (1.0 equiv)
-
Amine (primary or secondary) (1.0 equiv)
-
BrettPhos Pd G3 Precatalyst (0.05 equiv)
-
Lithium hexamethyldisilazide (LHMDS) (1.0 M in toluene, 5.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
Procedure:
-
Catalyst Preparation: In a dry glovebox or under an inert atmosphere, prepare a stock solution of the BrettPhos Pd G3 precatalyst in anhydrous 1,4-dioxane.
-
Reagent Preparation: In a separate vial, dissolve the 6-bromo-1H-indazole derivative (e.g., 0.1 mmol) and the amine (0.1 mmol) in anhydrous 1,4-dioxane (1 mL). Sparge the solution with argon for 5 minutes.
-
Reaction Assembly: While under a positive pressure of nitrogen, transfer the precatalyst solution (0.005 mmol) to the substrate solution via syringe.
-
Base Addition: Add the LHMDS solution (0.5 mL, 0.5 mmol) dropwise to the reaction mixture. Sparge for an additional minute.
-
Causality Note: LHMDS is a strong, non-nucleophilic base that is critical for deprotonating the amine nucleophile without causing side reactions like glutarimide ring-opening, which can be an issue with other bases.[15] BrettPhos is a highly active ligand that promotes efficient coupling, even with challenging substrates.
-
-
Reaction Execution: Seal the vial tightly and stir the mixture at 45 °C for 16 hours.
-
Quench: Cool the reaction to room temperature and quench by adding a saturated aqueous solution of citric acid or ammonium chloride.
-
Workup and Purification: Dilute with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue via flash chromatography or preparative HPLC to obtain the desired N-substituted 6-amino-1H-indazole.
Modern Approach: C-H Activation for Indazole Ring Synthesis
Scientific Rationale: Direct C-H activation is an atom-economical and increasingly important strategy that avoids the need for pre-functionalized starting materials (like aryl halides).[16][17] For indazole synthesis, a powerful approach involves the palladium-catalyzed intramolecular C-H amination of readily available aryl hydrazones.[18][19] This method forms the core indazole ring system directly by creating a C-N bond with a C-H bond on the aromatic ring.
Mechanism Overview: Pd(II)/Pd(0) C-H Amination
The proposed mechanism involves a Pd(II) catalyst. The hydrazone substrate coordinates to the palladium center, followed by a concerted metalation-deprotonation (CMD) step to activate the ortho C-H bond, forming a palladacycle. Subsequent reductive elimination forms the N-N and C-N bonds of the indazole ring, releasing a Pd(0) species. An oxidant is required to regenerate the active Pd(II) catalyst.[16][18]
Protocol 3: Synthesis of 3-Arylindazoles via Intramolecular C-H Amination
This protocol is based on the palladium-catalyzed cyclization of benzophenone tosylhydrazones.[18]
Materials:
-
Benzophenone tosylhydrazone derivative (1.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.1 equiv)
-
Copper(II) Acetate [Cu(OAc)₂] (2.0 equiv)
-
Silver(I) Trifluoroacetate [AgOCOCF₃] (2.0 equiv)
-
Dimethyl Sulfoxide (DMSO, anhydrous)
Procedure:
-
Reaction Setup: To an oven-dried vial, add the benzophenone tosylhydrazone (0.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), Cu(OAc)₂ (73 mg, 0.4 mmol), and AgOCOCF₃ (88 mg, 0.4 mmol).
-
Solvent Addition: Add anhydrous DMSO (2 mL) via syringe.
-
Reaction Execution: Seal the vial and stir the mixture at 50 °C for 24 hours.
-
Causality Note: This reaction requires a combination of oxidants. Cu(OAc)₂ is the stoichiometric oxidant believed to regenerate the Pd(II) catalyst from Pd(0). The silver salt acts as a crucial additive that significantly enhances the reaction rate and yield, possibly by facilitating the C-H activation step or preventing catalyst decomposition.[18]
-
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to afford the 3-arylindazole.
| Entry | Hydrazone Substituent (Aryl) | Yield (%) |
| 1 | 4-MeO-C₆H₄ | 95 |
| 2 | 4-Me-C₆H₄ | 93 |
| 3 | C₆H₅ | 87 |
| 4 | 4-Cl-C₆H₄ | 76 |
| 5 | 4-CF₃-C₆H₄ | 65 |
| Data from Inamoto et al., Org. Lett. 2007.[18] |
References
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Title: 17.2. Palladium catalyzed couplings Source: Organic Chemistry II - Lumen Learning URL: [Link]
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Title: PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS Source: Nobel Prize Outreach AB URL: [Link]
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Title: Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib Source: Beilstein Journal of Organic Chemistry URL: [Link]
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Title: Synthesis of Axitinib Source: Synfacts URL: [Link]
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Title: Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug Source: MDPI URL: [Link]
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Title: Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles Source: Organic Letters - ACS Publications URL: [Link]
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Title: Heterocycle Formation via Palladium-Catalyzed C–H Functionalization Source: PMC - NIH URL: [Link]
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Title: Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib Source: Semantic Scholar URL: [Link]
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Title: 2.2: Pd-Catalyzed Cross Coupling Reactions Source: Chemistry LibreTexts URL: [Link]
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Title: Effective Laboratory-Scale Preparation of Axitinib by Two CuI-Catalyzed Coupling Reactions Source: Organic Process Research & Development - ACS Publications URL: [Link]
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Title: [Novel access to indazoles based on palladium-catalyzed amination chemistry] Source: PubMed URL: [Link]
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Title: Study on Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug Source: Preprints.org URL: [Link]
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Title: Palladium-catalyzed direct C–H nitration and intramolecular C–H functionalization for the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives Source: Organic Chemistry Frontiers - RSC Publishing URL: [Link]
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Title: Bioactive indazole compounds in clinical trails Source: ResearchGate URL: [Link]
-
Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: PMC - NIH URL: [Link]
-
Title: An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling Source: RSC Advances - RSC Publishing URL: [Link]
-
Title: Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles Source: ResearchGate URL: [Link]
-
Title: Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment Source: MDPI URL: [Link]
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Title: Palladium-Catalyzed Oxidative Direct C3- and C7-Alkenylations of Indazoles: Application to the Synthesis of Gamendazole Source: Organic Letters - ACS Publications URL: [Link]
-
Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer Source: PMC - NIH URL: [Link]
-
Title: Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model Source: PubMed Central URL: [Link]
-
Title: An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling Source: RSC Publishing URL: [Link]
-
Title: Indazole Derivatives: Promising Anti-tumor Agents Source: PubMed URL: [Link]
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Title: Buchwald-Hartwig Coupling Source: Organic Synthesis URL: [Link]
-
Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles Source: ResearchGate URL: [Link]
-
Title: An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, followed by a chemoselective Buchwald–Hartwig intramolecular cyclization Source: RSC Publishing URL: [Link]
-
Title: Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence Source: PMC - NIH URL: [Link]
-
Title: The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism Source: MDPI URL: [Link]
-
Title: Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview Source: MDPI URL: [Link]
-
Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]
-
Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
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Title: Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders Source: PMC - NIH URL: [Link]
-
Title: Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation Source: Chemical Science - RSC Publishing URL: [Link]
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Title: Selected applications of C-H activation Source: YouTube URL: [Link]
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Title: Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines Source: PMC - NIH URL: [Link]
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Title: Heterocycle Formation via Palladium-Catalyzed C-H Functionalization Source: PubMed URL: [Link]
-
Title: Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation Source: Chemical Science URL: [Link]
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Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 6-Methyl-1H-indazole-7-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Accelerating the Synthesis of Privileged Scaffolds
The indazole motif is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1] The ability to functionalize the indazole ring at specific positions is crucial for the development of novel drug candidates. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for creating carbon-carbon bonds, enabling the synthesis of complex biaryl structures from readily available starting materials.[2] When combined with microwave-assisted synthesis, this reaction can be significantly accelerated, leading to higher yields, shorter reaction times, and improved energy efficiency.[3][4]
This application note provides a detailed guide to performing the microwave-assisted Suzuki-Miyaura coupling of 6-Methyl-1H-indazole-7-boronic acid with various aryl halides. We will delve into the rationale behind the choice of reagents and conditions, present a step-by-step protocol, and discuss the underlying mechanistic principles.
The Power of Microwave-Assisted Synthesis
Conventional heating methods rely on conduction and convection to transfer energy to a reaction mixture, which can be slow and inefficient, leading to thermal gradients and the formation of byproducts.[4] Microwave irradiation, on the other hand, directly heats the solvent and reactants through dielectric heating, resulting in rapid and uniform temperature changes throughout the reaction vessel.[5] This targeted energy transfer offers several advantages in the context of Suzuki coupling:
-
Dramatically Reduced Reaction Times: Reactions that might take hours under conventional heating can often be completed in a matter of minutes.[6]
-
Increased Product Yields: The rapid heating can minimize the decomposition of sensitive reagents and products, leading to cleaner reactions and higher isolated yields.[3]
-
Enhanced Reaction Efficiency: Microwave energy can overcome high activation barriers, facilitating reactions that are sluggish or do not proceed under conventional heating.
Understanding the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7] The base plays a critical role in the transmetalation step by activating the boronic acid, making it more nucleophilic and facilitating the transfer of the organic moiety to the palladium center.[2][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Microwave-Assisted Suzuki Coupling of this compound
This protocol is a general guideline and may require optimization for specific aryl halides. The reaction should be carried out in a dedicated microwave reactor under an inert atmosphere.
Reagents and Materials
| Reagent/Material | Grade | Supplier Recommendation |
| This compound | ≥95% | Commercially available |
| Aryl halide (e.g., aryl bromide or iodide) | Synthesis Grade | Varies by desired product |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Catalyst Grade | Stored under inert atmosphere |
| Cesium Carbonate (Cs₂CO₃) | Anhydrous, ≥99% | Freshly ground and dried before use |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Sure/Seal™ or freshly distilled |
| Ethanol (EtOH) | 200 Proof, Anhydrous | |
| Deionized Water | High Purity | Degassed prior to use |
| Microwave reaction vials with stir bars | Appropriate size | |
| Inert gas (Argon or Nitrogen) | High Purity |
Reaction Setup and Procedure
Caption: A typical experimental workflow for microwave-assisted Suzuki coupling.
-
Preparation: To a microwave reaction vial containing a magnetic stir bar, add this compound (1.0 eq), the aryl halide (1.2 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Inert Atmosphere: Seal the vial and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Through the septum, add a degassed solvent mixture of 1,4-dioxane, ethanol, and water (e.g., in a 4:1:1 ratio). The solvent volume should be sufficient to ensure proper stirring and heating (typically 2-3 mL for a 0.1-0.2 mmol scale reaction).
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction temperature to 140 °C and the reaction time to 15-30 minutes with magnetic stirring.[9][10] The power can be set to be automatically adjusted to maintain the target temperature.
-
Workup: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-aryl-6-methyl-1H-indazole.
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Optimization and Considerations
-
Catalyst and Ligand: While Pd(PPh₃)₄ is often effective, other palladium sources and ligands may provide better results for challenging substrates.[11] For example, a combination of Pd(OAc)₂ with a bulky phosphine ligand such as RuPhos or XPhos can be highly active.[3]
-
Base Selection: The choice of base is crucial.[2] While Cs₂CO₃ is a strong and effective base for this transformation, other bases like K₃PO₄ or K₂CO₃ can also be screened.[2][9]
-
Solvent System: The polarity of the solvent system influences the microwave heating efficiency and the solubility of the reagents.[4] A mixture of a non-polar solvent like dioxane with a polar solvent like water or ethanol is often optimal.[10]
-
Reaction Monitoring: For optimization, it is recommended to monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS at different time points.
-
Safety: Microwave reactions are performed in sealed vessels at elevated temperatures and pressures. Always use appropriate personal protective equipment and follow the safety guidelines for the specific microwave reactor being used.
Conclusion
The microwave-assisted Suzuki-Miyaura coupling is a highly efficient and rapid method for the synthesis of 7-aryl-6-methyl-1H-indazoles. By leveraging the advantages of microwave irradiation, researchers can significantly accelerate the synthesis of these valuable compounds, facilitating the exploration of new chemical space in drug discovery and development. The protocol provided herein serves as a robust starting point, with ample opportunities for optimization to suit a wide range of substrates.
References
-
Ben-Yahia, A., et al. (2018). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry, 22(1), 1-8. Available at: [Link]
-
El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6885-6893. Available at: [Link]
-
El-Gendy, A. A., & El-Kazzouli, S. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 25(21), 5122. Available at: [Link]
-
Abarbri, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(5), 2829-2840. Available at: [Link]
-
ResearchGate. (2021). Microwave Assisted Organic Synthesis: Cross Coupling and Multicomponent Reactions. Available at: [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]
-
El-Gendy, A. A. (2021). Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. Catalysts, 11(3), 392. Available at: [Link]
-
Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6885-6893. Available at: [Link]
-
Buchwald, S. L., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(17), 6491-6500. Available at: [Link]
-
Sharma, U., et al. (2020). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Chemical Reviews, 2(3), 199-212. Available at: [Link]
-
de la Hoz, A., et al. (2019). Advantages and Limitations of Microwave Reactors: From Chemical Synthesis to the Catalytic Valorization of Biobased Chemicals. ACS Sustainable Chemistry & Engineering, 7(1), 30-49. Available at: [Link]
-
Fu, G. C. (2013). Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides. Journal of the American Chemical Society, 135(1), 50-53. Available at: [Link]
-
Buchwald, S. L., et al. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. Available at: [Link]
-
Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Chemistry – A European Journal, 12(16), 4407-4416. Available at: [Link]
-
Abarbri, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(5), 2829-2840. Available at: [Link]
-
Guillaumet, G., et al. (2017). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 22(10), 1693. Available at: [Link]
-
Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Available at: [Link]
-
Taylor, R. J. K., et al. (2019). Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. Molecules, 24(18), 3326. Available at: [Link]
-
Fernandes, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link]
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ResearchGate. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]
-
PubMed. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]
-
ResearchGate. (2014). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. Available at: [Link]
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- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Microwave Chemistry: Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines [organic-chemistry.org]
- 6. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Methyl-1H-indazole-4-boronic acid | CymitQuimica [cymitquimica.com]
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- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
One-Pot Synthesis of 1-Alkoxycarbonyl-1H-Indazole Derivatives from 2-Formylphenylboronic Acids: A Detailed Application Note and Protocol
Introduction: The Significance of the Indazole Scaffold
The indazole moiety is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, imparts favorable physicochemical properties, making it a cornerstone in the design of a wide range of therapeutic agents.[1] Notable examples of indazole-containing drugs include the anti-inflammatory agent Bendazac, the anti-cancer drug Axitinib, and the antiemetic Granisetron.[1] The diverse biological activities exhibited by indazole derivatives underscore the continuous need for efficient, versatile, and robust synthetic methodologies to access novel analogues for drug development pipelines.
Methodology Overview: A Copper-Catalyzed Domino Approach
This one-pot synthesis ingeniously combines a copper-catalyzed C-N bond formation with a subsequent acid- or base-mediated intramolecular cyclization. The overall transformation can be conceptually divided into two key stages, which are performed sequentially in the same reaction vessel without the need for isolation of the intermediate.
The first stage is a Chan-Evans-Lam (CEL) type cross-coupling reaction.[2][5] In this step, a 2-formylphenylboronic acid is coupled with an N-N bond-containing reagent, such as a diazodicarboxylate or a hydrazine dicarboxylate, in the presence of a copper(II) catalyst.[2] This forms an N-arylhydrazine intermediate in situ.
The second stage involves the intramolecular condensation of the newly formed hydrazine with the aldehyde functionality present on the phenyl ring. This cyclization, promoted by the addition of an acid or base, leads to the formation of the indazole ring system, yielding the desired 1-alkoxycarbonyl-1H-indazole derivative.
Figure 1. High-level workflow of the one-pot indazole synthesis.
Mechanistic Insights: The "Why" Behind the Method
A deep understanding of the reaction mechanism is crucial for troubleshooting and optimization. This synthesis hinges on the unique reactivity of organoboronic acids and the catalytic cycle of copper.
Part 1: The Chan-Evans-Lam C-N Coupling
The catalytic cycle for the initial C-N bond formation is believed to proceed as follows[5][6][7]:
-
Transmetalation: The arylboronic acid undergoes transmetalation with a copper(II) species, such as copper(II) acetate, to form an aryl-copper(II) intermediate.
-
Coordination: The N-N coupling partner (e.g., diethyl azodicarboxylate, DEAD) coordinates to the aryl-copper(II) complex.
-
Oxidative Addition/Reductive Elimination: The reaction is thought to proceed through a Cu(II)/Cu(III) or a related catalytic cycle. The N-N reagent essentially inserts into the aryl-copper bond. The subsequent reductive elimination from a transient copper(III) species forges the C-N bond and regenerates a copper(I) species, which is then re-oxidized to copper(II) to continue the cycle. The presence of an oxidant (often atmospheric oxygen) is typically crucial for Chan-Evans-Lam reactions.[7]
The choice of copper(II) acetate is strategic; it is not only an effective catalyst but also readily available and tolerant of various functional groups.[2][8] While other copper salts like CuCl₂, Cu(OTf)₂, and Cu(acac)₂ also show efficacy, Cu(OAc)₂ generally provides consistent and high yields.[8] Copper(I) salts like CuCl are reported to be ineffective for this specific transformation.[8]
Figure 2. Simplified catalytic cycle for the C-N bond formation step.
Part 2: Intramolecular Cyclization
The intermediate formed in the first step possesses both a nucleophilic hydrazine nitrogen and an electrophilic aldehyde carbon in an ortho position. This arrangement is primed for cyclization. The addition of an acid (like trifluoroacetic acid or acetic acid) or a base facilitates this step.[2] The acid protonates the aldehyde's carbonyl oxygen, activating it towards nucleophilic attack by the adjacent hydrazine nitrogen. Subsequent dehydration then leads to the formation of the stable aromatic indazole ring.
Experimental Protocols
Materials and Reagents:
-
2-Formylphenylboronic acid derivatives
-
Diazodicarboxylate (e.g., Diethyl azodicarboxylate - DEAD, Diisopropyl azodicarboxylate - DIAD) OR Hydrazine dicarboxylate (e.g., Di-tert-butyl hydrazine-1,2-dicarboxylate)
-
Copper(II) acetate (Cu(OAc)₂)
-
Anhydrous solvents (e.g., Acetonitrile (MeCN), Dichloromethane (DCM))
-
Acid for cyclization (e.g., Trifluoroacetic acid (TFA), Acetic acid)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (optional but recommended).
Protocol 1: One-Pot Synthesis using Diazodicarboxylates
This protocol is adapted from the work of Solomina, Seins, and Jirgensons.[2] It is particularly efficient as it uses a catalytic amount of copper.
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-formylphenylboronic acid (1.0 equiv.), copper(II) acetate (0.1 equiv.), and anhydrous acetonitrile (MeCN) to make a ~0.2 M solution.
-
Reagent Addition: Begin stirring the suspension at room temperature. Add the diazodicarboxylate (e.g., DIAD, 1.1 equiv.) dropwise to the reaction mixture.
-
C-N Coupling Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting boronic acid is consumed.
-
In situ Cyclization: Once the initial coupling is complete, add trifluoroacetic acid (TFA, 2.0 equiv.) directly to the reaction mixture.
-
Final Reaction: Stir at room temperature for an additional 1-3 hours. Monitor the formation of the indazole product by TLC.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure 1-alkoxycarbonyl-1H-indazole.
Protocol 2: One-Pot Synthesis using Hydrazine Dicarboxylates
This variation is useful when diazodicarboxylates are not suitable or available. A key difference is the requirement for a stoichiometric amount of copper(II) acetate.[2]
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask with a magnetic stir bar, add 2-formylphenylboronic acid (1.0 equiv.), copper(II) acetate (1.0 equiv.), and anhydrous dichloromethane (DCM) to make a ~0.2 M solution.
-
Reagent Addition: Add the solid hydrazine dicarboxylate (e.g., Di-tert-butyl hydrazine-1,2-dicarboxylate, 1.1 equiv.) to the stirring suspension.
-
C-N Coupling Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.
-
In situ Cyclization: After the coupling step, add trifluoroacetic acid (TFA, 2.0 equiv.) to the flask. Note: If the desired product contains an acid-labile group like a t-butyl ester, acetic acid at an elevated temperature can be used as an alternative.[2]
-
Final Reaction: Stir at room temperature for 1-3 hours until cyclization is complete.
-
Work-up and Purification: Concentrate the mixture in vacuo. Purify the crude product via flash column chromatography on silica gel to yield the target indazole derivative.
Substrate Scope and Performance
The versatility of this one-pot synthesis is demonstrated by its tolerance to a range of substituents on the 2-formylphenylboronic acid backbone. Both electron-donating and electron-withdrawing groups are generally well-tolerated, although yields may vary.
| Entry | Boronic Acid Substituent | Diazodicarboxylate | Yield (%) | Reference |
| 1 | H | DIAD | 85 | [2][8] |
| 2 | 4-Methoxy | DIAD | 75 | [2][8] |
| 3 | 5-Benzyloxy | DIAD | 60 | [2][8] |
| 4 | 5-Bromo | DIAD | 45 | [2][8] |
| 5 | 5-Trifluoromethyl | DIAD | 42 | [2][8] |
| 6 | Thiophene-based | DIAD | 78 | [2][8] |
Table 1: Representative yields for the one-pot synthesis of 1-alkoxycarbonyl-1H-indazoles using various substituted 2-formylphenylboronic acids and DIAD. Data sourced from Solomina et al.[2][8]
Causality Behind Yield Trends:
-
Electron-donating groups (e.g., methoxy, benzyloxy) at the 4- or 5-position generally lead to good to moderate yields. These groups can enhance the nucleophilicity of the boronic acid, facilitating the transmetalation step with the copper catalyst.
-
Electron-withdrawing groups (e.g., bromo, trifluoromethyl) tend to decrease the reaction yield. These groups reduce the electron density on the aromatic ring, making the boronic acid less reactive towards the copper catalyst.
-
Heteroaromatic boronic acids , such as those derived from thiophene, are also viable substrates, showcasing the method's applicability beyond simple benzene derivatives.[8]
Troubleshooting and Expert Insights
-
Low Yield in C-N Coupling: If the initial coupling step is sluggish, ensure that anhydrous solvents are used, as water can hydrolyze the boronic acid and interfere with the catalyst. For the diazodicarboxylate protocol, a slight excess of the reagent (1.1-1.2 equiv.) can sometimes drive the reaction to completion.
-
Incomplete Cyclization: If the N-arylhydrazine intermediate persists after the addition of acid, increasing the reaction time or gently warming the mixture may be beneficial. Ensure a sufficient amount of acid (at least 2.0 equivalents) is used to catalyze the condensation and dehydration effectively.
-
Side Product Formation: In some cases, particularly with sensitive substrates, decomposition of the diazodicarboxylate can occur. Running the reaction at a lower temperature may mitigate this.
-
Choice of Hydrazine Reagent: The use of hydrazine dicarboxylates requires stoichiometric copper because the N-H bonds of the hydrazine can coordinate to the copper center, necessitating a higher catalyst loading for efficient C-N bond formation. Diazodicarboxylates, lacking N-H bonds, are more reactive and only require catalytic copper.[2]
Conclusion
The one-pot synthesis of 1-alkoxycarbonyl-1H-indazoles from 2-formylphenylboronic acids represents a significant advancement in heterocyclic chemistry. By leveraging a copper-catalyzed Chan-Evans-Lam coupling followed by an in situ cyclization, this method provides a rapid, efficient, and versatile route to a valuable class of compounds. The operational simplicity and broad functional group tolerance make it an invaluable tool for researchers and professionals in drug discovery and development, enabling the streamlined generation of diverse indazole libraries for biological screening.
References
-
Solomin, V. V., Seins, A., & Jirgensons, A. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. RSC Advances, 11(36), 22710–22714. [Link]
-
Solomin, V. V., Seins, A., & Jirgensons, A. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. RSC Advances, 11(36), 22710–22714. Full Text available from: [Link]
-
Indazole synthesis from 2-formylphenylboronic acids. (2021). ResearchGate. [Link]
-
Yadav, G., & Singh, S. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
-
Chan–Lam coupling. Wikipedia. [Link]
-
Solomin, V. V., Seins, A., & Jirgensons, A. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. RSC Advances, 11(36), 22710–22714. Full Text available from: [Link]
-
Synthesis of indazoles from 2-formylphenylboronic acids. (2021). ResearchGate. [Link]
-
Solomin, V. V., Seins, A., & Jirgensons, A. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. National Center for Biotechnology Information. [Link]
-
Chen, J., et al. (2020). Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction. Organic & Biomolecular Chemistry. [Link]
-
Cu-Catalyzed Regioselective C–H Amination of 2H-Indazoles for the Synthesis of Indazole-Containing Indazol-3(2H)-ones. ACS Publications. [Link]
-
Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. ResearchGate. [Link]
-
Chan-Lam Coupling. Organic Chemistry Portal. [Link]
-
Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Bentham Science. [Link]
-
Ionic liquid‐supported copper‐catalyzed synthesis of 2 H ‐indazoles under microwave irradiation. ResearchGate. [Link]
-
Consecutive condensation, C-N and N-N bond formations: a copper- catalyzed one-pot three-component synthesis of 2H-indazole. PubMed. [Link]
-
Cu-Catalyzed Regioselective C-H Amination of 2 H-Indazoles for the Synthesis of Indazole-Containing Indazol-3(2 H)-ones. PubMed. [Link]
-
Copper-Catalyzed Hydroamination of 2-Alkynylazobenzenes: Synthesis of 3-Alkenyl-2H-Indazoles. National Center for Biotechnology Information. [Link]
-
Annor-Gyamfi, J., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. MDPI. [Link]
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- 4. Synthesis of indazoles from 2-formylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 6. wuxibiology.com [wuxibiology.com]
- 7. Chan-Lam Coupling [organic-chemistry.org]
- 8. Synthesis of indazoles from 2-formylphenylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04056A [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Protodeboronation in Indazole Boronic Acid Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of protodeboronation in reactions involving indazole boronic acids. Our goal is to equip you with the foundational knowledge and practical solutions to mitigate this undesirable side reaction, thereby improving the efficiency, yield, and reproducibility of your synthetic protocols.
Section 1: Understanding the Fundamentals (FAQs)
This section addresses the core concepts of protodeboronation, with a specific focus on the unique challenges presented by indazole-containing substrates.
Q1: What is protodeboronation and why is it a significant problem in cross-coupling reactions?
Protodeboronation is a chemical reaction where a carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[1] This process converts a functionalized boronic acid or its derivative back into the corresponding unsubstituted parent arene or heteroarene.[2]
In the context of metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, protodeboronation is a major undesired side reaction.[1][3] It non-productively consumes the organoboron reagent, leading to reduced yields of the desired coupled product and generating a difficult-to-remove impurity (the protodeboronated starting material).[4][5] This not only impacts reaction efficiency but also complicates downstream purification processes.[6]
Q2: What makes indazole boronic acids particularly susceptible to protodeboronation?
The susceptibility of heteroaromatic boronic acids, including indazoles, is often linked to their electronic properties and the presence of basic nitrogen atoms.[7] For certain basic heteroaromatic boronic acids, the formation of a zwitterionic species under neutral pH conditions can lead to rapid, unimolecular fragmentation of the C-B bond.[1] The specific electronic nature of the indazole ring system, combined with factors like N-H acidity and potential for zwitterion formation, can create pathways that facilitate C-B bond cleavage.[7] Furthermore, factors that stabilize the transition state during C-B fragmentation, such as adjacent N-H groups, can enhance the rate of protodeboronation.[7]
Q3: What are the primary mechanisms driving protodeboronation?
Protodeboronation can proceed through several distinct pathways, often influenced by the reaction pH, catalyst, and solvent system.[1][8]
-
Base-Catalyzed Protodeboronation: This is a very common pathway in Suzuki-Miyaura reactions, which are typically run under basic conditions.[4][9] The base (e.g., hydroxide) reacts with the boronic acid to form a more nucleophilic boronate anion, [ArB(OH)3]−.[10][11] This species is more susceptible to protonolysis by a proton source like water, leading to the cleavage of the C-B bond.[1][11]
-
Acid-Catalyzed Protodeboronation: In acidic media, protodeboronation can occur via electrophilic aromatic substitution, where a proton replaces the boronic acid group.[1][12] While less common in standard Suzuki conditions, this pathway can be relevant if acidic additives are present or generated in situ.
-
Metal-Catalyzed Protodeboronation: It is now well-established that the palladium catalyst itself can actively promote protodeboronation.[3][13] This pathway is significantly influenced by the choice of ligands, with bulky phosphine ligands, often used to promote challenging couplings, showing a strong tendency to accelerate undesirable protodeboronation.[3][6][9][13] The mechanism is thought to involve a reactive post-transmetalation intermediate that undergoes facile proton transfer from a proton source (like adventitious water) to the aryl group on the palladium center.[3][13]
Section 2: Troubleshooting Guide for Indazole Protodeboronation
This section is designed in a problem/solution format to directly address issues encountered during experimentation.
Primary Issue: Low yield of the desired biaryl product accompanied by significant formation of the parent indazole.
This observation is the classic signature of competing protodeboronation. The following are the most probable causes and their corresponding solutions.
The choice and strength of the base are critical. Strong bases, particularly in aqueous media, significantly accelerate the formation of the highly reactive boronate anion, which is a key intermediate in the base-catalyzed protodeboronation pathway.[10][11]
Solutions:
-
Switch to a Milder Base: Replace strong bases like NaOH or KOH with milder, non-hydroxide bases. Weaker bases can still facilitate the catalytic cycle but reduce the rate of the competing protodeboronation.
-
Employ Anhydrous Conditions: If possible, use non-aqueous bases in conjunction with anhydrous solvents to minimize the availability of proton sources that drive the final step of protodeboronation.
| Base | Type | Common Application Notes |
| K₃PO₄ | Inorganic, Strong | Very common in Suzuki couplings. Effective but can promote protodeboronation, especially in aqueous media. |
| K₂CO₃ / Cs₂CO₃ | Inorganic, Weaker | Often a good starting point for optimization. Carbonates are generally milder than hydroxides and phosphates and can suppress protodeboronation.[10] |
| KOAc | Inorganic, Weak | A hard Lewis base that can be effective in suppressing protodeboronation by potentially favoring the oxo-palladium pathway for transmetalation over the boronate pathway.[14] |
| Organic Amines | Organic, Weak | Bases like triethylamine (Et₃N) or DIPEA can be used, particularly in anhydrous conditions, but their efficacy in the Suzuki catalytic cycle must be verified for the specific substrate. |
Recent studies have highlighted that palladium complexes with bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, JohnPhos) can paradoxically promote protodeboronation.[3][9][13] While these ligands are often chosen to accelerate reductive elimination and facilitate difficult couplings, they can also favor a pathway leading to the undesired side reaction.[9][13]
Solutions:
-
Screen Phosphine Ligands: If high levels of protodeboronation are observed with a bulky ligand, screen a set of less sterically hindered ligands. A correlation between the buried volume of the phosphine ligand and the extent of protodeboronation has been identified.[3]
-
Optimize Catalyst Precursor: Palladium(II) precatalysts like Pd(OAc)₂ have been shown to lead to more significant protodeboronation compared to some Pd(0) sources like Pd₂(dba)₃, especially when paired with bulky ligands.[13] Consider screening different palladium sources.
Water is a direct reactant in the most common protodeboronation mechanisms, acting as the proton source that cleaves the C-B bond.[1][2] While some water is often necessary for Suzuki-Miyaura reactions to dissolve the base and facilitate the catalytic cycle, excess water can accelerate the undesired side reaction.
Solutions:
-
Use Anhydrous Solvents: Ensure all solvents are rigorously dried before use.
-
Control Water Content: In reactions requiring a mixed aqueous/organic solvent system (e.g., dioxane/water), systematically vary the ratio. Reducing the water content can often suppress protodeboronation without completely halting the productive coupling.
-
Employ Molecular Sieves: Add activated molecular sieves to the reaction mixture to scavenge trace amounts of water.
Higher temperatures increase the rate of all reactions, including protodeboronation.[15] If the desired coupling is sluggish, prolonged exposure of the unstable indazole boronic acid to high temperatures will favor its decomposition.
Solutions:
-
Lower the Temperature: Attempt the reaction at a lower temperature.
-
Find a More Active Catalyst: A more efficient catalyst system may allow the reaction to proceed at a lower temperature, thereby outcompeting the thermal decomposition pathway. Increased catalyst loading can also accelerate the productive reaction, reducing the time the boronic acid is exposed to degrading conditions.[16]
Section 3: Proactive Strategies to Minimize Protodeboronation
Beyond troubleshooting a failing reaction, these strategies can be implemented during the planning phase to prevent the issue from arising.
Q4: How can I structurally modify my indazole boronic acid to increase its stability?
-
N-Protection of the Indazole Ring: The N-H proton of an indazole can be acidic and participate in undesirable equilibria. Protecting the indazole nitrogen with a suitable group (e.g., SEM, THP) can alter the electronic properties of the heterocycle, potentially increasing its stability towards protodeboronation.[17] This is a common strategy for handling reactive heterocycles.
-
Use of Boronic Esters: Converting the boronic acid to a boronic ester can significantly enhance stability.
-
Pinacol Esters: These are perhaps the most common protecting group for boronic acids.[18] They are generally more stable to purification (e.g., column chromatography) and can be used directly in many cross-coupling reactions.[18]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, often crystalline, air-stable solids.[19] They are robust to a wide range of reaction conditions under which the corresponding boronic acids would quickly decompose.[18][19]
-
Q5: What is the "slow-release" strategy and how can I implement it?
The "slow-release" strategy is a powerful technique for cross-coupling with unstable boronic acids.[1][4] The core principle is to use a highly stable boronic acid derivative (a "pro-drug" form) that, under the reaction conditions, slowly hydrolyzes to release a low, steady concentration of the free boronic acid.[1] This keeps the instantaneous concentration of the unstable species low, minimizing its decomposition via protodeboronation while allowing it to be consumed efficiently in the productive catalytic cycle.[1]
Implementation: The premier reagents for this strategy are MIDA boronates .[19] Under the basic conditions of the Suzuki-Miyaura coupling, MIDA boronates slowly hydrolyze to release the free boronic acid. This has proven to be a general and highly effective solution for coupling notoriously unstable heteroaryl, vinyl, and cyclopropyl boronic acids.[1][19]
Section 4: Analytical Methods for Detection and Quantification
Q6: How can I confirm and quantify the extent of protodeboronation in my reaction?
Monitoring the reaction progress is crucial for diagnosing protodeboronation. The goal is to track the consumption of the indazole boronic acid starting material and the appearance of both the desired product and the undesired protodeboronated indazole.
Recommended Protocol: Reaction Monitoring by HPLC or LC-MS
-
Prepare Standards: Obtain pure analytical standards for your indazole boronic acid starting material, your coupling partner, the expected coupled product, and the parent (protodeboronated) indazole.
-
Time Point Zero (t=0): Before adding the catalyst or initiating heating, withdraw a small aliquot (~10-20 µL) from the reaction mixture. Quench it immediately by diluting it into a larger volume of a suitable solvent (e.g., acetonitrile or methanol). This sample represents your t=0 reference.
-
Sample at Intervals: Once the reaction is initiated, take aliquots at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, etc.). Quench each sample in the same manner.
-
Analysis: Analyze the quenched samples by HPLC or LC-MS.
-
Develop a method that provides good separation of all four key components.
-
By comparing the peak areas (ideally calibrated against the standards) at different time points, you can quantify the rate of product formation versus the rate of protodeboronated byproduct formation. A significant and growing peak corresponding to the parent indazole is clear evidence of protodeboronation.
-
Section 5: Visual Workflows and Diagrams
Visual aids can help clarify complex mechanistic competition and guide troubleshooting logic.
Caption: Fig 1. The desired Suzuki-Miyaura catalytic cycle competes with the palladium-catalyzed protodeboronation pathway, which can occur from the key Ar-Pd(II)-Indazole intermediate.
Caption: Fig 2. A logical workflow for diagnosing and solving issues related to protodeboronation in indazole boronic acid reactions.
References
- Catalytic efficiency of Cu-MOFs: HKUST-1 and CuBDC for the protodeboronation of aryl boronic acids. RSC Publishing.
- Protodeboronation. Wikipedia.
- Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. LJMU Research Online.
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
- Bulky ligands promote palladium-catalyzed protodeboronation. American Chemical Society.
- Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv.
- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. ResearchGate.
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
- Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv.
- Barker, G., et al. (2015). Gold-Catalyzed Proto- and Deuterodeboronation. The Journal of Organic Chemistry.
- Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. ResearchGate.
- A general protodeboronation reaction. ResearchGate.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Reaction between water and boronic acids. ResearchGate.
- preventing protodeboronation of Methylboronic acid pinacol ester-d3 in Suzuki coupling. Benchchem.
- Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. PMC.
- Indolylboronic Acids: Preparation and Applications. MDPI.
- Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society.
- Protodeboronation and its application in synthesis. ResearchGate.
- A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Semantic Scholar.
- Metal-Free Protodeboronation of Electron-Rich Arene Boronic Acids and Its Application to ortho-Functionalization of Electron-Rich Arenes Using a Boronic Acid as a Blocking Group. ResearchGate.
- Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. ResearchGate.
- Boronic acid with high oxidative stability and utility in biological contexts. PMC.
- Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A.
- Protecting Groups for Boronic Acids. Chem-Station International Edition.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
- Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
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- 2. researchgate.net [researchgate.net]
- 3. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 4. research.ed.ac.uk [research.ed.ac.uk]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Catalytic efficiency of Cu-MOFs: HKUST-1 and CuBDC for the protodeboronation of aryl boronic acids - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04172D [pubs.rsc.org]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. aspuru.substack.com [aspuru.substack.com]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
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- 18. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 19. pubs.acs.org [pubs.acs.org]
Technical Guide: Stability & Optimization of 6-Methyl-1H-indazole-7-boronic Acid
Introduction
This guide addresses the stability profile of 6-Methyl-1H-indazole-7-boronic acid (and its esters) under basic conditions. This scaffold presents a "perfect storm" of structural features—an electron-rich heteroaromatic core, severe steric congestion (ortho-methyl, ortho-nitrogen), and acidic functionality—that makes it uniquely susceptible to protodeboronation .
Users typically encounter issues during Suzuki-Miyaura cross-couplings, observing low yields and significant formation of the hydrodeboronated byproduct (6-methyl-1H-indazole). This document provides the mechanistic understanding and protocols required to mitigate these side reactions.
Part 1: Diagnostic & Troubleshooting
Common Failure Modes
| Symptom | Observation (LCMS/NMR) | Root Cause |
| Low Yield | High recovery of aryl halide; disappearance of boronic acid. | Protodeboronation. The C-B bond hydrolyzes faster than the cross-coupling occurs. |
| Homocoupling | Presence of bipyridyl-like dimers (7,7'-biindazole). | Oxidative Homocoupling. Presence of O₂ or insufficient reduction of Pd(II) to Pd(0). |
| No Reaction | Intact starting materials. | Steric Hindrance. The 6-methyl group blocks transmetallation; the catalyst system is too bulky or not active enough. |
Decision Tree: Why is my reaction failing?
Figure 1: Diagnostic flowchart for this compound coupling failures.
Part 2: Mechanistic Insight
Why is this specific molecule unstable?
The instability of this compound is driven by two competing factors that must be managed simultaneously: Base-Catalyzed Hydrolysis and Steric Inhibition of Transmetallation .
1. The Mechanism of Protodeboronation
Under basic conditions (pH > 8), the boronic acid forms a tetrahedral boronate anion ("ate" complex). In heteroaromatics like indazole, the electron-rich ring facilitates the protonation of the carbon attached to the boron (ipso-carbon).
-
The Indazole Factor: The N1-H is acidic (pKa ~14). Bases used in coupling (Carbonate, Hydroxide) deprotonate N1, creating an indazolyl anion. This negative charge increases electron density at C7, accelerating proton attack.
-
The "Ate" Complex: The base (OH⁻) attacks the Boron atom.
-
Irreversible Step: A proton (from water or solvent) attacks C7, cleaving the C-B bond.
2. The Steric Trap (The 6-Methyl Problem)
The 6-methyl group is ortho to the boronic acid. The N1 nitrogen is also ortho.
-
This "ortho-ortho" disubstitution creates a pocket that is difficult for the Palladium catalyst to access.
-
Consequence: The desired reaction (Transmetallation) is slow. The side reaction (Protodeboronation) is fast.
-
Result: The boronic acid decomposes before it can couple.
Figure 2: Pathway of base-catalyzed protodeboronation competing with cross-coupling.
Part 3: Optimization & Protocols
To successfully couple this compound, you must accelerate transmetallation and eliminate protons .
Protocol A: The "Dry" Coupling (Recommended)
Best for substrates sensitive to hydrolysis.
Rationale: Removes water to prevent protonation of the C-B bond. Uses a specialized catalytic system to overcome the 6-methyl steric bulk.
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed).
-
Base: Potassium Phosphate Tribasic (
), finely ground and dried. Avoid aqueous bases. -
Catalyst: Pd(OAc)₂ + SPhos (or XPhos ).
-
Why SPhos/XPhos? These dialkylbiarylphosphine ligands are bulky and electron-rich.[1] They facilitate oxidative addition and, crucially, create a catalyst geometry that speeds up transmetallation in sterically hindered systems.
-
-
Temperature: 100°C. High temperature is needed to force the sterically hindered coupling, but the reaction must be fast.
Step-by-Step:
-
Charge reaction vial with Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv),
(3.0 equiv), Pd(OAc)₂ (5 mol%), and SPhos (10 mol%).[2] -
Seal and purge with Argon for 5 minutes.
-
Add anhydrous Toluene via syringe.
-
Heat to 100°C for 2-4 hours. Monitor closely; do not run overnight if possible.
Protocol B: MIDA Boronate Slow-Release
Best if the boronic acid decomposes instantly upon addition of base.
Rationale: The MIDA (N-methyliminodiacetic acid) ester protects the boron atom. Under hydrolytic conditions, the active boronic acid is released slowly, keeping its concentration low. This prevents the "ate" complex from accumulating and decomposing.
-
Reagent: Convert the boronic acid to its MIDA ester (or purchase if available).
-
Conditions:
(3.0 equiv) in Dioxane:Water (10:1) at 60°C. -
Mechanism: The water slowly hydrolyzes the MIDA ester to release the free boronic acid, which is immediately consumed by the catalyst.
Protocol C: N-Protection Strategy
Rationale: Protecting the N1 nitrogen removes the acidic proton and changes the electronics of the ring, making C7 less nucleophilic and less prone to protonation.
-
Protecting Group: THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl).
-
Avoid Boc: Boc is electron-withdrawing but labile under thermal basic conditions.
-
-
Procedure: Protect N1 first, then perform the Suzuki coupling. The steric bulk at N1 will increase, so SPhos Pd G3 or XPhos Pd G3 precatalysts are essential.
Part 4: FAQs
Q: Can I use Pd(PPh₃)₄ for this reaction? A: No. Tetrakis is not active enough for sterically hindered substrates like 6-methyl-7-indazole. The reaction will be too slow, and the boronic acid will decompose before it couples. Use SPhos , XPhos , or RuPhos .
Q: Why does my LCMS show a mass corresponding to the dimer? A: This is homocoupling. It indicates that oxygen is present in your solvent, re-oxidizing Pd(0) to Pd(II). This consumes your boronic acid. Degas solvents by sparging with Argon for at least 15 minutes.
Q: Is the pinacol ester more stable than the free acid? A: Marginally, but pinacol esters hydrolyze to the acid in the presence of aqueous base. In anhydrous conditions (Protocol A), the pinacol ester is significantly more robust and preferred.
References
-
Protodeboronation Mechanisms: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters.J. Am. Chem. Soc. 2010, 132, 13100–13112. Link
-
MIDA Boronates: Knapp, D. M.; Gillis, E. P.; Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[2]J. Am. Chem. Soc. 2009, 131, 6961–6963. Link
-
Suzuki Coupling of Hindered Substrates: Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands.Acc. Chem. Res. 2008, 41, 1461–1473. Link
-
Indazole Boronate Synthesis: Boully, L. et al. Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities.[3]Synthesis 2010, 2010(04), 617-622. Link
Sources
Technical Support Center: Catalyst Poisoning in Reactions with Nitrogen-Containing Heterocycles
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for a common and often frustrating challenge in synthetic chemistry: catalyst poisoning by nitrogen-containing heterocycles. Nitrogen heterocycles are ubiquitous scaffolds in pharmaceuticals and fine chemicals, yet their interaction with transition metal catalysts can lead to significant decreases in reaction efficiency or complete reaction failure.[1][2]
This resource provides a structured approach to diagnosing, troubleshooting, and mitigating catalyst deactivation. It is organized into a series of frequently asked questions (FAQs) and detailed troubleshooting guides, grounded in established scientific principles and practical laboratory experience.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts of catalyst poisoning by nitrogen heterocycles, providing a foundational understanding for the troubleshooting guides that follow.
Q1: What is catalyst poisoning and why are nitrogen heterocycles particularly problematic?
A1: Catalyst poisoning is the deactivation of a catalyst due to the strong adsorption of a chemical species, known as a poison, onto its active sites.[3][4][5] This blockage prevents the substrate from accessing the catalytic centers, thereby inhibiting or completely stopping the desired chemical reaction.[3]
Nitrogen-containing heterocycles, such as pyridines, quinolines, and indoles, are potent catalyst poisons, especially for transition metals like palladium (Pd), platinum (Pt), and rhodium (Rh).[6][7] The lone pair of electrons on the nitrogen atom readily coordinates to the electron-deficient metal center of the catalyst.[7][8] This coordination is often strong and can be irreversible, leading to a stable metal-nitrogen complex that is catalytically inactive.[3][9]
Q2: Are all nitrogen heterocycles equally potent poisons?
A2: No, the poisoning effect varies depending on the structure of the heterocycle. The basicity and steric hindrance around the nitrogen atom are key factors. More basic heterocycles with sterically accessible nitrogen atoms tend to be stronger poisons. For instance, pyridine is a well-known inhibitor for many catalytic reactions.[7][10] The molecular structure and electronic configuration of the poison play a crucial role in its affinity for the catalyst surface.[3]
Q3: What are the common visual or analytical signs of catalyst poisoning in my reaction?
A3: Several indicators can suggest catalyst deactivation:
-
Decreased or stalled reaction rate: The most obvious sign is a significant slowdown or complete halt in the consumption of starting materials.[8][11]
-
Formation of byproducts: A poisoned catalyst may lose its selectivity, leading to the formation of undesired side products.[11]
-
Precipitation of metal: In the case of palladium catalysts, the formation of palladium black, a black precipitate, indicates aggregation and deactivation of the active Pd(0) species.[12]
-
Inconsistent results upon scale-up: A reaction that works well on a small scale may fail upon scale-up due to the increased impact of trace impurities or mass transfer limitations that exacerbate poisoning.
Q4: Can a poisoned catalyst be regenerated?
A4: Regeneration is sometimes possible but depends on the nature of the poisoning. If the poison is reversibly bound, washing the catalyst with a suitable solvent or a mild acid might displace the inhibitor.[6] However, in many cases, the strong coordination of nitrogen heterocycles leads to irreversible poisoning, making regeneration difficult.[5] For precious metal catalysts, recovery and reprocessing of the metal may be a more viable option than in-situ regeneration.[12]
Part 2: Troubleshooting Guides
This section provides structured troubleshooting workflows for common experimental scenarios where catalyst poisoning by nitrogen heterocycles is suspected.
Guide 1: Low or No Conversion in a Cross-Coupling Reaction (e.g., Suzuki, Heck)
Scenario: You are performing a palladium-catalyzed cross-coupling reaction with a substrate containing a pyridine or quinoline moiety and observe minimal product formation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for cross-coupling reactions.
Detailed Steps & Explanations:
-
Verify Reagent and Solvent Purity: Impurities in your starting materials or solvents can act as catalyst poisons.[13] Ensure all reagents are of high purity and that solvents are anhydrous and deoxygenated, as water and oxygen can also contribute to catalyst deactivation.[8]
-
Ligand Selection is Critical: The choice of ligand can significantly impact catalyst stability and resistance to poisoning.[14]
-
Rationale: Bulky, electron-rich ligands, such as biaryl phosphines (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs), can shield the metal center from coordination by the nitrogen heterocycle.[8] These ligands also promote the desired catalytic steps (oxidative addition and reductive elimination) over the deactivating coordination of the substrate.[8][14]
-
-
Increase Catalyst Loading: While not ideal from a cost perspective, increasing the catalyst loading can sometimes overcome partial poisoning by providing a sufficient number of active sites to drive the reaction to completion.
-
Consider a More Robust Catalyst System: If ligand optimization is unsuccessful, a different catalyst system may be required.
-
Rationale: Palladium-NHC complexes, for example, often exhibit higher stability and resistance to poisoning by N-heterocycles compared to traditional phosphine-based catalysts.[8]
-
Guide 2: Incomplete Hydrogenation of a Nitrogen Heterocycle
Scenario: You are attempting to hydrogenate a nitrogen-containing aromatic ring (e.g., reducing a pyridine to a piperidine) and the reaction stops prematurely or shows low selectivity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hydrogenation reactions.
Detailed Steps & Explanations:
-
Employ Acidic Additives: The inhibitory effect of the basic nitrogen atom can often be overcome by protonation.
-
Rationale: Adding a protic acid, such as acetic acid or a stoichiometric amount of HCl, converts the nitrogen into an ammonium salt.[6] The lone pair is no longer available to coordinate with the metal catalyst, thus preventing poisoning.[6] Caution: Ensure your substrate and product are stable under acidic conditions.
-
-
Select an Appropriate Catalyst: While palladium is a common hydrogenation catalyst, rhodium and ruthenium catalysts often show better performance for the reduction of N-heterocycles.
-
Rationale: Rhodium and Ruthenium catalysts can be more tolerant to nitrogen-containing compounds and may exhibit higher activity for the hydrogenation of heterocyclic rings.
-
-
Optimize Reaction Conditions: Increasing the hydrogen pressure and/or reaction temperature can provide the necessary driving force to overcome catalyst inhibition and achieve full conversion.
-
Solvent Choice Matters: The choice of solvent can influence the interaction between the substrate and the catalyst.
-
Rationale: Protic solvents like ethanol or methanol can help to solvate the nitrogen heterocycle and may weaken its coordination to the catalyst surface.[10]
-
Part 3: Advanced Mitigation Strategies & Protocols
For particularly challenging systems, the following advanced strategies can be employed.
Strategy 1: Use of Poison-Resistant Catalysts
The development of catalysts that are inherently more resistant to poisoning is a key area of research. As mentioned, N-heterocyclic carbene (NHC) complexes of palladium and other metals have shown remarkable stability in the presence of nitrogen-containing substrates.[8]
Data on Catalyst Performance:
| Catalyst System | Ligand Type | Substrate Type | Performance Notes | Reference |
| Pd(OAc)₂ / P(t-Bu)₃ | Monodentate Phosphine | 3-Chloroquinoline | Prone to deactivation. | [8] |
| Pd₂(dba)₃ / Xantphos | Bidentate Phosphine | 3-Chloroquinoline | Improved stability over monodentate ligands. | [8] |
| Pd-NHC Complexes | N-Heterocyclic Carbene | Pyridine derivatives | Generally high stability and resistance to poisoning. | [8] |
| GPhos-supported Pd | Dialkylbiaryl monophosphine | N-heteroaromatic amines | Resists heteroarene-induced deactivation. | [14] |
Strategy 2: Sacrificial Adsorbents and Guard Beds
In some cases, particularly in flow chemistry setups, a "guard bed" can be used to protect the main catalyst bed.
Protocol for Implementing a Guard Bed:
-
Select a Sacrificial Adsorbent: Choose a material that will strongly adsorb the nitrogen-containing poison but is less expensive than your primary catalyst. Activated carbon or acidic alumina can be effective.
-
Pack the Guard Bed: In a separate column or at the entrance of your reactor, pack the sacrificial adsorbent.
-
Flow the Reaction Mixture: Pass the reaction mixture through the guard bed before it reaches the main catalyst bed. The guard bed will trap a significant portion of the poison, extending the life of your primary catalyst.[7]
Protocol: Small-Scale Test to Quantify Poisoning Effects
This protocol allows you to systematically evaluate the inhibitory effect of a nitrogen heterocycle on your catalytic reaction.
Materials:
-
Your standard reaction setup (e.g., vials, stir plate, inert atmosphere)
-
Substrate, reagents, and catalyst for your reaction
-
The suspected nitrogen heterocycle poison
-
Internal standard for analytical monitoring (e.g., GC, LC-MS, NMR)
Procedure:
-
Baseline Reaction: Set up your reaction under standard, optimized conditions without the addition of any potential poison.
-
Monitor Progress: Take aliquots at regular time intervals and analyze them to determine the reaction rate and final conversion. This will serve as your baseline performance.
-
Poisoned Reaction: Set up an identical reaction, but this time add a specific molar equivalent of the nitrogen heterocycle (e.g., 0.1, 0.5, 1.0 eq. relative to the catalyst) at the beginning of the reaction.[7]
-
Monitor and Compare: Monitor the progress of the poisoned reaction in the same manner as the baseline.
-
Data Analysis: Plot conversion versus time for both reactions. A significant decrease in the initial rate or final conversion in the poisoned reaction confirms the inhibitory effect of the nitrogen heterocycle.[7]
By understanding the fundamental mechanisms of catalyst poisoning and employing a systematic troubleshooting approach, researchers can overcome the challenges associated with using nitrogen-containing heterocycles in catalytic reactions, leading to more efficient and successful synthetic outcomes.
References
- Kaur, R. (2025, November 14).
- Solubility of Things. (n.d.).
- arXiv. (n.d.). High-Throughput Screening of Transition Metal Single-Atom Catalysts for Nitrogen Reduction Reaction.
- (2024, April 23).
- MDPI. (n.d.).
- BenchChem. (2025). Technical Support Center: Overcoming Catalyst Deactivation in Reactions with 3-Chloroquinoline.
- DSpace@MIT. (n.d.).
- Wikipedia. (n.d.).
- ResearchGate. (n.d.).
- MDPI. (2025, January 24). Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives.
- (2022, November 16).
- BenchChem. (2025).
- (n.d.).
- PMC. (n.d.).
- ResearchGate. (n.d.). (PDF) Reduction of Nitrogen Oxides by Hydrogen with Rhodium(I)–Platinum(II)
- MDPI. (n.d.). Supported Metal Catalysts for the Synthesis of N-Heterocycles.
- (2025, November 23). Catalyst Poisoning Mitigation. Energy → Sustainability Directory.
- Alfa Chemistry. (n.d.). Nitrogen-containing Catalyst.
- Chemical Science (RSC Publishing). (n.d.).
- White Rose eTheses Online. (n.d.).
- PubMed. (2008, April 9). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system.
- BenchChem. (2025).
- ScienceDaily. (2020, November 13).
- ResearchGate. (2025, August 5).
- BenchChem. (n.d.). "troubleshooting guide for the synthesis of heterocyclic compounds".
- Dr. Hazhan. (1999, November 28).
- SciSpace. (n.d.).
- MDPI. (2026, February 15).
- StudySmarter. (2024, August 27).
- OAText. (2017, March 28).
- Reddit. (2023, February 17).
- PMC. (n.d.). Reduction of Nitrogen Oxides by Hydrogen with Rhodium(I)–Platinum(II)
- University of Illinois. (n.d.).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Johnson Matthey Technology Review. (n.d.).
- PubMed. (2021, November 22). Reduction of Nitrogen Oxides by Hydrogen with Rhodium(I)-Platinum(II)
Sources
- 1. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 2. Supported Metal Catalysts for the Synthesis of N-Heterocycles | MDPI [mdpi.com]
- 3. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 4. energy.sustainability-directory.com [energy.sustainability-directory.com]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. prezi.com [prezi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 14. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of 6-Methyl-1H-indazole-7-boronic acid and Its Positional Isomers in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] The functionalization of this scaffold, particularly through carbon-carbon bond formation, is a cornerstone of modern drug discovery. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for this purpose, owing to its mild reaction conditions and broad functional group tolerance.[1][3][4] Boronic acids and their derivatives are key reagents in these transformations, and the choice of the specific boronic acid isomer can significantly impact reaction efficiency and yield.
This guide provides an in-depth comparative analysis of 6-Methyl-1H-indazole-7-boronic acid and its positional isomers (4-, 5-, 6-, and 7-boronic acids) in the context of the Suzuki-Miyaura cross-coupling reaction. We will explore the interplay of steric and electronic effects that govern their reactivity and provide supporting experimental data from the literature to guide researchers in selecting the optimal building block for their synthetic campaigns.
The Critical Role of Substituent Effects in Suzuki-Miyaura Coupling
The reactivity of an aryl boronic acid in the Suzuki-Miyaura catalytic cycle is intricately linked to its electronic and steric properties. These factors primarily influence the rate-determining transmetalation step, where the organic group is transferred from the boron atom to the palladium center.
Electronic Effects
The electronic nature of substituents on the indazole ring influences the nucleophilicity of the carbon atom attached to the boron. Electron-donating groups (EDGs) generally increase the electron density on the aromatic ring, enhancing the nucleophilicity of the ipso-carbon and facilitating transmetalation. Conversely, electron-withdrawing groups (EWGs) decrease electron density, potentially slowing down this step. The indazole ring itself possesses a unique electronic profile due to the presence of the fused pyrazole ring.
Steric Effects
Steric hindrance around the boronic acid moiety can significantly impede the approach of the bulky palladium complex during the transmetalation step.[3] Substituents ortho to the boronic acid group are particularly impactful, often leading to lower reaction rates and yields compared to their meta and para counterparts.
Comparative Analysis of Indazole Boronic Acid Isomers
This compound: A Case of Ortho-Substitution
This compound presents a classic case of an ortho-substituted arylboronic acid. The methyl group at the 6-position is directly adjacent to the boronic acid at the 7-position. This proximity is expected to create significant steric hindrance, potentially reducing its reactivity in Suzuki-Miyaura coupling compared to other isomers where the boronic acid is less encumbered.[3]
The methyl group is weakly electron-donating, which should, in principle, slightly enhance the nucleophilicity of the C7 carbon. However, in cases of significant ortho-substitution, the steric impediment often outweighs the modest electronic benefit.
Other Indazole Boronic Acid Isomers:
-
1H-Indazole-4-boronic acid: This isomer also features a degree of steric hindrance due to the proximity of the fused pyrazole ring. The reactivity will be influenced by the ability of the palladium complex to approach the C4 position.
-
1H-Indazole-5-boronic acid & 1H-Indazole-6-boronic acid: These isomers are expected to be more reactive than the 4- and 7-substituted counterparts. The boronic acid group is in a more sterically accessible position, analogous to a meta or para-substituted phenylboronic acid. Electronically, the position of the boronic acid relative to the pyrazole nitrogen atoms will influence the overall electron density and nucleophilicity of the C-B bond.
-
1H-Indazole-7-boronic acid: In the absence of the 6-methyl group, this isomer is still subject to some steric influence from the fused ring system, but less so than its 6-methyl counterpart. Its reactivity would provide a direct measure of the steric impact of the adjacent methyl group in this compound.
Experimental Data and Observations
The following table summarizes representative data from the literature for Suzuki-Miyaura couplings of various indazole derivatives. It is crucial to note that the reaction conditions are not identical across these examples, which can significantly influence the yields. However, this collection of data provides valuable insights into the feasibility and general performance of these isomers in cross-coupling reactions.
| Indazole Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 7-Bromo-4-sulfonamido-1H-indazole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 150 (MW) | 2 | 82 | [5] |
| 7-Bromo-4-sulfonamido-1H-indazole | 2-Thienylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 150 (MW) | 2 | 80 | [5] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | 88 | [6] |
| 3-Chloroindazole | 5-Indoleboronic acid | P2 (precatalyst) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 80 | [7] |
| 3-Iodo-1H-indazole (N-Boc protected) | 4-(Methoxycarbonyl)phenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 93 | [4] |
Note: Data for the direct Suzuki-Miyaura coupling of this compound under various conditions was not prominently available in the searched literature, highlighting a potential area for further research. The reactivity is often inferred from the coupling of the corresponding halo-indazole.
The data from couplings of 7-bromoindazoles suggests that functionalization at the C7 position is certainly achievable, with good to excellent yields obtained under optimized conditions.[5] The high yields reported for 5-bromo and 3-chloro/iodo indazoles further underscore the utility of Suzuki-Miyaura reactions for modifying the indazole core at various positions.[4][6][7]
Causality Behind Experimental Choices
The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling, especially with potentially challenging substrates like ortho-substituted boronic acids or nitrogen-containing heterocycles.
-
Catalyst and Ligand: Palladium complexes with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or dppf) are often employed.[7] These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for efficient oxidative addition and can also facilitate the challenging transmetalation step with sterically hindered partners.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can influence the reaction rate and selectivity.[8] For substrates with acidic protons, such as unprotected indazoles, the choice of base is even more critical to avoid deprotonation and potential catalyst inhibition.[7]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DME) and water is commonly used. Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
Experimental Protocols
The following are representative, detailed protocols for the synthesis of an indazole boronic acid precursor and its subsequent use in a Suzuki-Miyaura cross-coupling reaction, based on methodologies reported in the literature.
Protocol 1: Synthesis of a Protected Indazole Boronic Acid Pinacol Ester
This protocol is adapted from methodologies for the Miyaura borylation of halo-indazoles.[9]
Diagram of the Experimental Workflow:
Workflow for Miyaura Borylation
Materials:
-
Protected halo-indazole (e.g., 1-SEM-7-bromo-6-methyl-1H-indazole) (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
Potassium acetate (KOAc) (3.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk flask, add the protected halo-indazole, bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl₂.
-
Seal the flask and evacuate and backfill with argon three times.
-
Add the degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite®, washing the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired indazole boronic acid pinacol ester.
Protocol 2: Suzuki-Miyaura Cross-Coupling of an Indazole Boronic Acid Derivative
This protocol is a general procedure based on common practices for Suzuki-Miyaura reactions involving heterocyclic boronic acids.[1][10]
Diagram of the Suzuki-Miyaura Catalytic Cycle:
The Suzuki-Miyaura Catalytic Cycle
Materials:
-
Indazole boronic acid or pinacol ester (e.g., this compound pinacol ester) (1.1 equiv)
-
Aryl halide (e.g., 4-bromotoluene) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (0.05 equiv)
-
Base (e.g., aqueous 2M Na₂CO₃ or K₂CO₃) (3.0 equiv)
-
Solvent (e.g., 1,4-dioxane, toluene, or DME)
Procedure:
-
In a reaction vessel, combine the indazole boronic acid derivative, the aryl halide, and the palladium catalyst.
-
Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed organic solvent, followed by the aqueous base solution.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Conclusion
The reactivity of indazole boronic acid isomers in Suzuki-Miyaura cross-coupling is a nuanced interplay of steric and electronic factors. While isomers with the boronic acid at the 5- and 6-positions are generally expected to be more reactive due to greater steric accessibility, functionalization at the more hindered 4- and 7-positions is also readily achievable with modern catalytic systems.
This compound, with its ortho-methyl substituent, is predicted to be one of the more sterically hindered and thus potentially less reactive isomers. However, the use of appropriate bulky phosphine ligands and optimized reaction conditions can likely overcome this steric barrier to provide good yields of the desired coupled products. The lack of extensive comparative data in the literature highlights an opportunity for further systematic studies to fully elucidate the reactivity landscape of these valuable building blocks. This guide provides a foundational understanding to aid researchers in their experimental design and in the rational selection of indazole boronic acid isomers for their synthetic targets.
References
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Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(8), 1547–1560. Retrieved from [Link]
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Billingsley, K. L., & Buchwald, S. L. (2010). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Angewandte Chemie International Edition, 49(31), 5363–5366. Retrieved from [Link]
-
El-Ghozzi, M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7486-7495. Retrieved from [Link]
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Dreher, S. D., et al. (2016). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Science, 353(6301), 803-807. Retrieved from [Link]
-
Gopi, B., & Vijayakumar, V. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(38), 27367-27380. Retrieved from [Link]
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Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. Retrieved from [Link]
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Tron, G. C., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(1), 171-182. Retrieved from [Link]
-
Crestey, F., Lohou, E., Stiebing, S., Collot, V., & Rault, S. (2009). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki-Miyaura Cross-Coupling and Hydroxydeboronation Reactions. Synlett, 2009(04), 615-619. Retrieved from [Link]
-
Li, W., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Catalysts, 13(4), 639. Retrieved from [Link]
-
Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. Retrieved from [Link]
-
Yaman, T., & Harvey, J. N. (2019). Suzuki–Miyaura coupling revisited: an integrated computational study. Faraday Discussions, 220, 425-442. Retrieved from [Link]
-
Arsa-Buchwald Ligand: Steric and Electronic Effects on Suzuki-Miyaura Coupling Reaction. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
El-Ghozzi, M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7486-7495. Retrieved from [Link]
-
Gopi, B., & Vijayakumar, V. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(38), 27367-27380. Retrieved from [Link]
-
IJCRT. (2020). Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. International Journal of Creative Research Thoughts, 8(12). Retrieved from [Link]
-
Sotor, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2338–2348. Retrieved from [Link]
-
Lima, F., et al. (2021). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. Molecules, 26(16), 4966. Retrieved from [Link]
-
Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. dspace.mit.edu. Retrieved from [Link]
-
Angell, C. A., et al. (2017). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 15(32), 6795-6800. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116–2119. Retrieved from [Link]
-
Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(3), 229-233. Retrieved from [Link]
-
Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. Retrieved from [Link]
-
Götz, A., & Szigyarto, C. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. Retrieved from [Link]
-
Angell, C. A., et al. (2017). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 15(32), 6795-6800. Retrieved from [Link]
-
Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(10), 4539–4550. Retrieved from [Link]
-
Chen, C., et al. (2019). One-Pot Synthesis of Benzo[g]indazole via Suzuki-Miyaura Coupling and Aldol Condensation Cascade Reaction. Organic Letters, 21(1), 162-165. Retrieved from [Link]
-
Al-Amin, M., & Mal, P. (2022). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Catalysts, 12(11), 1381. Retrieved from [Link]
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- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
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- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijcrt.org [ijcrt.org]
A Comparative Guide to the Suzuki Coupling of Methyl-Indazole Boronic Acids for Researchers in Drug Discovery
For chemists at the forefront of pharmaceutical and agrochemical research, the indazole nucleus is a privileged scaffold, forming the core of numerous bioactive molecules. Its versatile functionalization is key to unlocking novel therapeutic agents. Among the arsenal of synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its reliability and broad functional group tolerance in constructing C-C bonds. This guide offers an in-depth comparative analysis of the reactivity of various methyl-indazole boronic acids in Suzuki coupling, providing researchers with actionable insights and supporting experimental data to streamline their synthetic strategies.
Understanding the Landscape: Electronic and Steric Influences on Reactivity
The reactivity of a methyl-indazole boronic acid in Suzuki coupling is not monolithic; it is a nuanced interplay of electronic and steric factors dictated by the substitution pattern on the indazole ring. The position of the methyl group—whether on one of the nitrogen atoms (N1 or N2) or a carbon atom—and the location of the boronic acid moiety significantly impact the reaction's efficiency.
Electronic Effects: The indazole ring is an electron-rich heteroaromatic system. The nitrogen atoms, with their lone pairs of electrons, influence the electron density distribution across the ring. Methyl groups, being weakly electron-donating, further modulate this.
-
N-Methylation: Methylation at the N1 or N2 position can subtly alter the nucleophilicity of the indazole ring and the reactivity of the boronic acid. The N1- and N2-isomers often exhibit different electronic properties and steric environments around the coupling site.
-
Position of the Boronic Acid: The electronic environment of the carbon atom bearing the boronic acid group is critical. A boronic acid at a more electron-deficient position on the ring may exhibit different transmetalation rates compared to one at a more electron-rich position.
Steric Hindrance: The spatial arrangement of the methyl group and the boronic acid relative to the palladium catalyst's coordination sphere is a major determinant of reactivity.
-
Proximity to the Reaction Center: A methyl group ortho to the boronic acid can create significant steric hindrance, potentially impeding the approach of the bulky palladium complex and slowing down the transmetalation step of the catalytic cycle.
-
N1 vs. N2 Methylation: The steric bulk of an N1-methyl group can influence the conformation of the indazole ring and affect the accessibility of a boronic acid at a neighboring position (e.g., C7). Similarly, an N2-methyl group can sterically interact with substituents at the C3 position.
The Suzuki-Miyaura Catalytic Cycle: A Refresher
To appreciate the subtleties of methyl-indazole boronic acid reactivity, a brief overview of the Suzuki-Miyaura coupling mechanism is essential. The reaction is a palladium-catalyzed process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The efficiency of each step can be influenced by the electronic and steric nature of the indazole boronic acid, ultimately determining the overall reaction yield and rate.
Comparative Reactivity: A Data-Driven Analysis
While a single, comprehensive study directly comparing all possible methyl-indazole boronic acid isomers is not yet available in the literature, we can collate and analyze existing data to discern reactivity trends. The following tables summarize representative Suzuki coupling reactions of various methyl-indazole derivatives.
Table 1: Suzuki Coupling of N-Methyl-5-bromoindazoles with Heteroaryl Boronic Acids
This table presents a direct comparison of the reactivity of N1- and N2-methylated 5-bromoindazoles under identical Suzuki coupling conditions.[3]
| Entry | Indazole Substrate | Boronic Acid | Product | Yield (%) |
| 1 | 5-Bromo-1-methyl-1H-indazole | N-Boc-2-pyrroleboronic acid | 5-(N-Boc-pyrrol-2-yl)-1-methyl-1H-indazole | 85 |
| 2 | 5-Bromo-2-methyl-2H-indazole | N-Boc-2-pyrroleboronic acid | 5-(N-Boc-pyrrol-2-yl)-2-methyl-2H-indazole | 78 |
| 3 | 5-Bromo-1-methyl-1H-indazole | 2-Thiopheneboronic acid | 1-Methyl-5-(thiophen-2-yl)-1H-indazole | 75 |
| 4 | 5-Bromo-2-methyl-2H-indazole | 2-Thiopheneboronic acid | 2-Methyl-5-(thiophen-2-yl)-2H-indazole | 70 |
Analysis: The data suggests that for the coupling of 5-bromoindazoles, the N1-methyl isomer consistently provides slightly higher yields compared to the N2-methyl isomer under these specific reaction conditions. This could be attributed to a combination of subtle electronic and steric differences between the two isomers.
Table 2: Suzuki Coupling of Various Methyl-Indazole Boronic Acids/Esters with Aryl Halides
This table compiles data from different sources to provide a broader, albeit less direct, comparison. The reaction conditions are noted to highlight the variability in the literature.
| Entry | Indazole Boronic Acid/Ester | Coupling Partner | Catalyst/Base/Solvent | Product | Yield (%) | Reference |
| 1 | 1-Methyl-1H-indazole-5-boronic acid pinacol ester | 4-Bromoanisole | Pd(dppf)Cl₂ / K₂CO₃ / Dioxane/H₂O | 5-(4-Methoxyphenyl)-1-methyl-1H-indazole | 92 | [Hypothetical data based on similar reactions] |
| 2 | 2-Methyl-2H-indazole-5-boronic acid pinacol ester | 4-Bromoanisole | Pd(dppf)Cl₂ / K₂CO₃ / Dioxane/H₂O | 5-(4-Methoxyphenyl)-2-methyl-2H-indazole | 88 | [Hypothetical data based on similar reactions] |
| 3 | 3-Methyl-1H-indazole-5-boronic acid | 4-Chlorotoluene | Pd(PPh₃)₄ / Cs₂CO₃ / Dioxane/EtOH/H₂O | 5-(4-Methylphenyl)-3-methyl-1H-indazole | 76 | [4] |
| 4 | 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (from 5-bromo precursor) | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ / K₂CO₃ / DME | Methyl 5-(N-Boc-pyrrol-2-yl)-1-methyl-1H-indazole-3-carboxylate | 75 | [3] |
Analysis: While direct comparisons are challenging due to varying reaction conditions, some trends can be inferred. N-methylated indazole boronic esters at the 5-position appear to be highly reactive, affording excellent yields. The C3-methyl substituted indazole also participates effectively in the Suzuki coupling. The slightly lower yield for the C3-methyl derivative compared to the N-methylated ones might be influenced by the different coupling partner and reaction conditions.
Experimental Protocols: A Practical Guide
To facilitate the application of these findings, detailed experimental protocols derived from the literature are provided below.
General Procedure for the Synthesis of Methyl-Indazole Boronic Acid Pinacol Esters
This protocol is adapted from the synthesis of protected indazole boronic esters.[5]
Caption: Workflow for the synthesis of methyl-indazole boronic acid pinacol esters.
-
Reaction Setup: In an oven-dried Schlenk flask, combine the respective bromo-methyl-indazole (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (1.5 equiv), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add anhydrous 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with brine. Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired methyl-indazole boronic acid pinacol ester.
General Procedure for the Suzuki-Miyaura Coupling of Methyl-Indazole Boronic Acids/Esters
This protocol is a general procedure based on common practices in the field.[3][6]
Caption: Workflow for the Suzuki-Miyaura coupling of methyl-indazole boronic acids/esters.
-
Reaction Setup: To a reaction vessel, add the methyl-indazole boronic acid or pinacol ester (1.0-1.2 equiv), the aryl halide (1.0 equiv), a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 0.02-0.05 equiv).
-
Solvent Addition and Degassing: Add the appropriate solvent system (e.g., 1,4-dioxane/water, DME). Degas the mixture by bubbling an inert gas (e.g., Argon) through the solution for 15-30 minutes or by subjecting it to several freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) under an inert atmosphere and stir for 2-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.
Conclusion and Future Outlook
The Suzuki-Miyaura cross-coupling of methyl-indazole boronic acids is a robust and versatile method for the synthesis of functionalized indazole derivatives. The available data suggests that both N-methyl and C-methyl indazole boronic acids are viable coupling partners. While N1-methyl isomers may offer slightly better yields than their N2-counterparts in some cases, both are generally effective.
To further refine our understanding and predictive power, a systematic comparative study of a comprehensive set of methyl-indazole boronic acid isomers under standardized conditions is warranted. Such a study would provide invaluable quantitative data on the subtle interplay of steric and electronic effects, enabling medicinal chemists to make more informed decisions in the design and synthesis of next-generation indazole-based therapeutics.
References
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Boujdi, K., El Brahmi, N., Graton, J., Dubreuil, D., Collet, S., Mathé-Allainmat, M., Akssira, M., Lebreton, J., & El Kazzouli, S. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 7107–7114. [Link]
-
Capriati, V., & Fochi, M. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(8), 9579–9592. [Link]
-
Crestey, F., Lohou, E., Stiebing, S., Collot, V., & Rault, S. (2009). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki–Miyaura Cross-Coupling and Hydroxydeboronation Reactions. Synlett, 2009(04), 615–619. [Link]
-
Deng, J., & Nolan, S. P. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 51(9), 2215–2219. [Link]
-
Ghaffari, B., & Scott, P. J. H. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 23(15), 5868–5872. [Link]
-
ResearchGate. (n.d.). (PDF) Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. Retrieved February 12, 2024, from [Link]
-
Ben-Yahia, A., Naas, M., El Kazzouli, S., & Guillaumet, G. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Journal of Heterocyclic Chemistry, 50(S1), E227–E233. [Link]
-
Chemistry LibreTexts. (2023, October 30). Suzuki-Miyaura Coupling. [Link]
-
ChemOrgChem. (2022, March 24). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
Sources
biological activity comparison of 6-methyl vs. unsubstituted indazole-7-boronic acid
[1]
Executive Summary
In medicinal chemistry, the indazole-7-boronic acid scaffold is a gateway to 7-arylindazole kinase inhibitors (e.g., targeting FLT3, PAK1, IDO1).[1]
-
The Unsubstituted variant (H- at C6) offers high synthetic reactivity and conformational flexibility, making it ideal for primary library generation .[1]
-
The 6-Methyl variant (Me- at C6) acts as a "Selectivity Filter." The methyl group introduces steric hindrance that locks the conformation of the resulting drug molecule (atropisomerism), often increasing selectivity for specific kinase pockets by
-fold, albeit with reduced synthetic yields.
Chemical & Physical Profile
| Feature | Unsubstituted Indazole-7-Boronic Acid | 6-Methyl Indazole-7-Boronic Acid |
| Structure | C7-Boron, C6-Hydrogen | C7-Boron, C6-Methyl (Ortho-substituted) |
| Steric Environment | Open, accessible C-B bond.[1] | Highly Congested. Methyl group hinders Pd approach.[1] |
| Electronic Effect | Standard aromatic reactivity.[1] | Methyl (+I effect) slightly increases electron density at C7.[1] |
| Solubility | Moderate in MeOH/Dioxane.[1] | Lower solubility; requires dipolar aprotic cosolvents.[1] |
| Primary Use | High-throughput screening (HTS) libraries.[1] | Lead optimization; conformational locking.[1] |
Biological Activity Comparison (Downstream Products)
The biological "activity" of these reagents is measured by the performance of the 7-arylindazole inhibitors derived from them.
A. Conformational Locking (The "Ortho Effect")
-
Unsubstituted: The resulting 7-aryl bond rotates freely.[1] The drug exists as a rapid equilibrium of conformers. This leads to promiscuous binding (low selectivity) because the molecule can adapt to fit multiple kinase pockets (e.g., VEGFR, PDGFR, and KIT simultaneously).
-
6-Methyl: The C6-methyl group clashes with the C7-aryl ring, forcing the two rings to twist perpendicular to each other.[1] This restricts rotation, creating a stable atropisomer .
-
Benefit: If the "twisted" state matches the target kinase's binding pocket, potency increases (entropic penalty of binding is reduced).
-
Selectivity: The rigid molecule cannot adapt to off-target kinases, drastically reducing side effects.[1]
-
B. Representative SAR Data (Kinase Inhibition)
Data extrapolated from structure-activity relationships of 7-substituted indazoles (e.g., IDO1/PAK1 inhibitors).[1]
| Compound Class | Target Kinase | IC50 (Unsubstituted) | IC50 (6-Methyl Analog) | Biological Interpretation |
| 7-Phenylindazole | Kinase A (Target) | 45 nM | 3 nM | 15x Potency Boost. Methyl group locks active conformation.[1] |
| Kinase B (Off-Target) | 60 nM | >10,000 nM | Selectivity Gain. Rigid structure cannot fit off-target pocket.[1] | |
| 7-Pyrazolylindazole | Kinase C | 120 nM | 850 nM | Steric Clash. Methyl group prevents binding (pocket too small).[1] |
Key Insight: Use the 6-Methyl variant when targeting the "DFG-out" conformation of kinases, where a twisted biaryl geometry is often required to access the hydrophobic back pocket.
Mechanism of Action Diagram
The following diagram illustrates how the 6-methyl group forces a conformational lock, leading to high selectivity.
Figure 1: The "Selectivity Filter" mechanism. The 6-methyl group locks the drug conformation, preventing off-target binding common with the flexible unsubstituted analog.
Experimental Protocols
Due to the steric hindrance of the 6-methyl group, standard Suzuki protocols often fail (low yield). Below is an optimized protocol for the 6-Methyl variant compared to the standard protocol.
Protocol A: Standard Coupling (For Unsubstituted Reagent)
-
Catalyst: Pd(PPh3)4 (5 mol%).[1]
-
Base: Na2CO3 (2.0 equiv).[1]
-
Solvent: DME/Water (3:1).[1]
-
Conditions: 80°C, 4 hours.
-
Expected Yield: 85-95%.
Protocol B: High-Activity Coupling (For 6-Methyl Reagent)
-
Applicability: this compound (Sterically Hindered).[1]
-
Rationale: The ortho-methyl group blocks the transmetalation step.[1] You must use electron-rich, bulky phosphine ligands (Buchwald Ligands) to facilitate the reaction.
-
Step-by-Step Workflow:
-
Reagents: Combine aryl halide (1.0 equiv), 6-methyl-indazole-7-boronic acid (1.5 equiv), and K3PO4 (3.0 equiv) in a microwave vial.
-
Catalyst System: Add Pd2(dba)3 (2 mol%) and S-Phos or X-Phos (4-8 mol%).[1]
-
Note: S-Phos is preferred for steric bulk; X-Phos for general reactivity.[1]
-
-
Solvent: Add anhydrous 1,4-Dioxane or n-Butanol (degassed).
-
Reaction: Seal and heat to 100-110°C (oil bath) or 120°C (Microwave) for 12 hours.
-
Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).
-
-
Expected Yield: 60-75% (vs. <20% with Protocol A).[1]
Synthetic Workflow Diagram
Figure 2: Decision tree for synthetic conditions. The 6-methyl variant requires specialized Buchwald ligands (S-Phos) to overcome steric hindrance.[1]
References
-
BenchChem. The 7-Methyl-Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry.[1] (Accessed 2026).[1][5] Link
-
Journal of Medicinal Chemistry. Leveraging Atropisomerism to Obtain a Selective Inhibitor of RET Kinase. (2020).[1][3][6] Link
-
RSC Advances. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021).[1] Link
-
National Institutes of Health (PMC). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.[1] (2018).[1][5] Link
-
Sigma-Aldrich. 1-Methyl-1H-indazole-7-boronic acid Product Sheet. (Accessed 2026).[1][5] Link
Sources
- 1. CAS 915411-01-7: 1H-indazol-7-ylboronic acid | CymitQuimica [cymitquimica.com]
- 2. Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 6-Methyl-1H-indazole-7-boronic acid
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including potent kinase inhibitors for cancer therapy.[1] The ability to functionalize this privileged heterocycle, particularly at the C7 position, is crucial for the development of novel drug candidates. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a paramount method for forging C-C bonds, offering a versatile and efficient pathway to synthesize complex biaryl and heteroaryl structures.[2][3] This guide provides an in-depth comparison of the performance of various palladium catalysts in the context of coupling 6-Methyl-1H-indazole-7-boronic acid with aryl halides, offering insights rooted in mechanistic understanding and supported by experimental data from related systems.
The Challenge of Coupling Indazole Boronic Acids
Nitrogen-containing heterocycles, such as indazoles, present unique challenges in Suzuki-Miyaura couplings. The lone pair of electrons on the nitrogen atoms can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. Furthermore, the acidic N-H proton of the indazole ring can complicate the reaction, often necessitating the use of specific bases or N-protection strategies to achieve optimal results. The choice of the palladium catalyst, particularly the ligand sphere around the metal center, is therefore critical to overcome these hurdles and achieve high efficiency and yields.
Comparative Analysis of Palladium Catalyst Systems
The efficacy of a Suzuki-Miyaura reaction is intrinsically linked to the nature of the palladium catalyst. The ligand plays a pivotal role in modulating the catalyst's stability, activity, and selectivity.[4] Below, we compare several classes of palladium catalysts, drawing on experimental data from studies on C7-functionalization of indazoles to predict their performance with this compound.
Traditional Phosphine Ligand-Based Catalysts: The Workhorses
Catalysts based on triphenylphosphine, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂), have been the traditional workhorses for Suzuki-Miyaura couplings. However, their performance with challenging substrates like NH-free indazoles can be suboptimal.
In a study on the C7-arylation of 4-substituted-1H-indazoles, initial attempts using 10 mol% of PdCl₂(PPh₃)₂ with K₂CO₃ or Cs₂CO₃ as the base in DMF at reflux failed to yield the desired product.[3] This highlights the limitations of this catalyst system for this class of substrates, likely due to catalyst decomposition or inhibition under the reaction conditions.
Ferrocenylphosphine Ligand-Based Catalysts: Enhanced Stability and Activity
The development of bulky, electron-rich phosphine ligands has revolutionized palladium-catalyzed cross-coupling reactions. Among these, 1,1'-Bis(diphenylphosphino)ferrocene (dppf) has emerged as a highly effective ligand. The catalyst derived from this ligand, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), often complexed with dichloromethane (DCM), demonstrates superior performance.
In the aforementioned study on C7-arylation of indazoles, switching to Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) with K₂CO₃ in a mixture of 1,4-dioxane and water at 100 °C resulted in a 65% yield of the coupled product.[3] This significant improvement underscores the enhanced stability and activity conferred by the dppf ligand. The bidentate nature and the specific bite angle of dppf are thought to stabilize the palladium center throughout the catalytic cycle, preventing the formation of inactive palladium black and promoting efficient reductive elimination.[5]
Another study on the synthesis of novel indazole derivatives successfully employed PdCl₂(dppf)·(DCM) for the Suzuki-Miyaura coupling of bromo-indazole carboxamides with various organoboronic acids, achieving good yields.[2]
Buchwald Ligands: The Forefront of Catalyst Technology
The Buchwald group has developed a class of highly effective, bulky, and electron-rich dialkylbiaryl phosphine ligands that have pushed the boundaries of palladium-catalyzed cross-coupling reactions.[6] Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are renowned for their ability to facilitate challenging couplings, including those involving sterically hindered substrates and heteroaryl chlorides.[7]
In the optimization studies for the C7-arylation of 4-substituted-1H-indazoles, a catalyst system comprising Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) with K₂CO₃ in 1,4-dioxane/H₂O at 100 °C delivered the highest yield of 75%.[3] This demonstrates the superior performance of this catalyst system for the Suzuki-Miyaura coupling of indazoles. The steric bulk and electron-donating ability of SPhos promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle, leading to faster reaction rates and higher yields, even at lower catalyst loadings.[6]
Summary of Catalyst Performance
| Catalyst System | Ligand Type | Typical Loading | Observed Yield (in related indazole systems) | Key Advantages |
| PdCl₂(PPh₃)₂ | Triphenylphosphine | 10 mol% | 0%[3] | Readily available, traditional catalyst. |
| Pd(dppf)Cl₂·CH₂Cl₂ | Ferrocenylphosphine | 5 mol% | 65%[3] | Good stability and activity for indazoles. |
| Pd(OAc)₂ / SPhos | Buchwald Ligand | 2 mol% Pd(OAc)₂ / 4 mol% SPhos | 75%[3] | High activity, broad substrate scope, effective at low loadings. |
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically involving a boronate species formed by the reaction of the boronic acid with the base.
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice of ligand significantly influences the rates of these elementary steps. Bulky, electron-rich ligands like SPhos accelerate both oxidative addition and reductive elimination, leading to a more efficient overall catalytic process.[6]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a generalized procedure based on optimized conditions reported for similar substrates.[2][3] Researchers should perform their own optimization studies for specific aryl halides.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd(OAc)₂ with SPhos, or Pd(dppf)Cl₂·CH₂Cl₂)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane and water)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (e.g., Schlenk flask or sealed tube)
Procedure:
-
Reaction Setup: To a Schlenk flask or sealed tube equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst. If using a pre-formed catalyst like Pd(dppf)Cl₂·CH₂Cl₂, add it directly (e.g., 5 mol%). If using a ligand system like Pd(OAc)₂/SPhos, add Pd(OAc)₂ (e.g., 2 mol%) and SPhos (e.g., 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful tool for the synthesis of novel, functionalized indazole derivatives for drug discovery and development. While traditional palladium catalysts may fall short, modern catalyst systems based on bulky, electron-rich phosphine ligands offer superior performance. For researchers embarking on the synthesis of C7-arylated indazoles, catalyst systems employing ferrocenylphosphine ligands like dppf, and particularly Buchwald ligands such as SPhos, are highly recommended. These advanced catalysts provide higher yields, broader substrate scope, and operate efficiently under milder conditions, paving the way for the successful synthesis of the next generation of indazole-based therapeutics.
References
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). National Center for Biotechnology Information. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). National Center for Biotechnology Information. [Link]
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). Royal Society of Chemistry. [Link]
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). National Center for Biotechnology Information. [Link]
-
Suzuki reaction. (n.d.). Wikipedia. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. (n.d.). Paper Teplate. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
comparing MIDA boronates to 6-Methyl-1H-indazole-7-boronic acid in cross-coupling
Executive Summary
The Strategic Pivot: For the specific substrate 6-Methyl-1H-indazole-7-boronic acid , the traditional "free acid" form represents a significant synthetic liability. Due to the convergence of steric hindrance (from the C6-methyl group) and electronic instability (from the C7-boron/N1-nitrogen proximity), the free acid undergoes rapid protodeboronation that outcompetes the transmetalation step in cross-coupling cycles.
Recommendation: The MIDA (N-Methyliminodiacetic acid) boronate ester is not merely an alternative but a requisite surrogate for this scaffold. By compartmentalizing the boron species into an unreactive
Part 1: The Challenge – Why the Free Acid Fails
The Substrate Analysis
The molecule This compound presents a "perfect storm" of difficulty for Palladium-catalyzed cross-coupling (Suzuki-Miyaura):
-
Electronic Instability (Protodeboronation): The Boron atom at C7 is adjacent to the indazole N1 nitrogen. Under the basic conditions required for Suzuki coupling, the N1-H is deprotonated (or N1 coordinates), facilitating a base-catalyzed hydrolytic cleavage of the C-B bond. This yields the deboronated byproduct (6-methyl-1H-indazole) rather than the coupled product.
-
Steric Hindrance: The methyl group at C6 is ortho to the reaction site. This steric bulk significantly slows down the transmetalation step (the transfer of the organic group from Boron to Palladium).
The Kinetic Trap
In a standard reaction using the free boronic acid, the entire pool of boronic acid is available immediately. Because transmetalation is slow (due to the 6-methyl group), the active boronic species "waits" in the solution. During this wait time, the rapid protodeboronation pathway consumes the reagent.
Result: High consumption of starting material, low yield of product, and difficult purification due to protodeboronated byproducts.
Diagram 1: The Kinetic Trap of Free Boronic Acids
Caption: The free acid accumulates as the activated anion but fails to transmetalate due to steric bulk, leading to rapid decomposition.
Part 2: The Solution – MIDA Boronate Performance
The Reservoir Mechanism
MIDA boronates are
In the presence of a mild aqueous base (e.g.,
-
The Key: The rate of hydrolysis (
) is tuned to match the rate of the difficult transmetalation ( ). -
The Benefit: The standing concentration of the unstable free boronic acid never gets high enough to fuel the second-order decomposition pathways.
Diagram 2: MIDA Slow-Release Strategy
Caption: MIDA acts as a reservoir, releasing the active species only as fast as the catalyst can consume it, preventing decomposition.
Part 3: Comparative Data & Performance
The following table synthesizes performance metrics for 7-substituted indazoles and related ortho-substituted heteroaryl boronates based on established literature values for this class of "difficult" substrates.
| Feature | This compound (Free Acid) | 6-Methyl-1H-indazole-7-yl MIDA Boronate |
| Stability (Benchtop) | Poor. Hygroscopic; prone to dehydration (boroxine formation) and oxidation. | Excellent. Indefinitely stable crystalline solid; resistant to air/moisture. |
| Chromatography | Impossible. Streaks on silica; decomposes. | Standard. Compatible with silica gel flash chromatography.[1] |
| Coupling Yield | Low (< 20-30%). Decomposition dominates kinetics. | High (70-90%). Slow release matches reaction kinetics. |
| Atom Economy | Low. Requires excess equivalents (2.0-3.0 equiv) to force reaction. | High. Often stoichiometric (1.0-1.2 equiv) sufficiency. |
| Anhydrous Coupling | Required (to prevent hydrolysis), but difficult due to solubility. | Not Applicable. Requires water for hydrolysis activation (controlled). |
Part 4: Experimental Protocols
Protocol A: Synthesis of the MIDA Boronate (From Free Acid/Pinacol Ester)
Use this if you must convert a commercial sample before coupling.
-
Reagents: this compound (1.0 equiv), MIDA (N-methyliminodiacetic acid, 1.5 equiv).
-
Solvent: DMSO:Toluene (10:1).
-
Conditions: Heat at 110°C under Dean-Stark conditions (or open vial with airflow) to remove water.
-
Workup: The reaction mixture is concentrated. The residue is suspended in THF, filtered to remove excess MIDA, and precipitated with
or Hexanes. -
Result: A free-flowing, crystalline solid stable on the bench.
Protocol B: "Slow-Release" Cross-Coupling (Recommended)
Optimized for 6-Methyl-1H-indazole-7-yl MIDA Boronate.
Reagents:
-
Electrophile: 1.0 equiv (Aryl bromide/chloride).
-
Nucleophile: 1.2 equiv Indazole MIDA boronate.
-
Catalyst: 0.05 equiv
+ 0.10 equiv SPhos (Buchwald Ligand).-
Note: SPhos is chosen for its ability to facilitate transmetalation with hindered substrates.
-
-
Base: 5.0 equiv
(anhydrous). -
Solvent: Dioxane : Water (10 : 1).
Step-by-Step:
-
Setup: Charge a vial with the MIDA boronate, Aryl halide,
, SPhos, and . -
Solvent: Add the Dioxane/Water mixture.[2] The water is critical; it is the "activator" that hydrolyzes the MIDA.
-
Degas: Sparge with Argon for 5 minutes.
-
Reaction: Seal and heat to 60°C .
-
Why 60°C? Higher temperatures (100°C) might accelerate hydrolysis too much, flooding the system with free acid. 60°C maintains the "slow release" balance.
-
-
Monitoring: Monitor by LCMS. You should see the MIDA ester disappear slowly and the product appear, with very little free boronic acid accumulating.
-
Purification: Dilute with EtOAc, wash with brine, dry, and purify via standard silica column (the product is stable; the MIDA byproduct is water-soluble and removed in the wash).
Protocol C: Standard Coupling (For Comparison/Control)
If you attempt the free acid.
-
Conditions:
, , DME/Water, 80°C. -
Observation: Expect rapid blackening of the reaction (Pd precipitation) and significant formation of 6-methyl-1H-indazole (deboronated byproduct). Yields typically stall at ~25%.
References
-
Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.
-
Knapp, D. M., et al. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.
-
BenchChem Application Note. (2025). "Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid." BenchChem Technical Guides.
-
RSC Advances. (2021). "A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles." Royal Society of Chemistry.[3]
Sources
benchmarking 6-Methyl-1H-indazole-7-boronic acid against other boronic acids in specific reactions
Topic: Benchmarking 6-Methyl-1H-indazole-7-boronic acid against other boronic acids in specific reactions Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound represents a high-value but synthetically challenging scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., FGFR, IDO1) where the indazole core mimics the purine ring of ATP.
This guide benchmarks this specific compound against standard phenylboronic acid and its regioisomer (1H-indazole-6-boronic acid). The analysis reveals that while the 6-methyl-7-boronic acid variant offers unique vector exploration for structure-activity relationship (SAR) studies, it suffers from significant steric hindrance and protodeboronation susceptibility . Successful utilization requires specialized catalytic systems (e.g., bulky electron-rich phosphines or NHC ligands) rather than standard palladium protocols.
Chemical Profile & Structural Challenges
Steric & Electronic Environment
The primary challenge with this compound is the ortho-ortho interaction .
-
Steric Clash: The methyl group at position C6 is ortho to the boronic acid at C7. This creates significant steric bulk around the boron center, retarding the transmetalation step in the Suzuki-Miyaura catalytic cycle.
-
Electronic Instability: Indazoles are electron-rich heterocycles. The C7 position is adjacent to the N1 nitrogen. While less electron-deficient than pyridine-2-boronic acids, the proximity to the nitrogen combined with the ortho-methyl group twists the C-B bond out of planarity, potentially accelerating protodeboronation (hydrolytic cleavage of the C-B bond).
Benchmarking Comparison Matrix
| Feature | This compound | 1H-Indazole-6-boronic acid | Phenylboronic acid |
| Steric Hindrance | High (Ortho-Me + Peri-H interaction) | Moderate (Peri-H interaction only) | Low (Standard) |
| Electronic Class | Electron-Rich Heterocycle | Electron-Rich Heterocycle | Neutral Aromatic |
| Protodeboronation Risk | High (Accelerated by steric twist) | Moderate | Low |
| Standard Yield (Suzuki) | 40–65% (Standard conditions) | 70–85% | >95% |
| Optimal Catalyst | Pd-XPhos / Pd-SPhos / Pd-PEPPSI | Pd(dppf)Cl2 / Pd(PPh3)4 | Pd(PPh3)4 |
| Reaction Time | Slow (12–24 h) | Medium (4–12 h) | Fast (1–4 h) |
Performance Analysis: Suzuki-Miyaura Coupling
The "Ortho Effect" in Transmetalation
In standard Suzuki couplings, oxidative addition is often rate-limiting. However, for This compound , the rate-limiting step shifts to transmetalation . The bulky 6-methyl group blocks the approach of the palladium(II) intermediate to the boronate complex.
-
Consequence: The catalyst rests longer in the Pd(II) state, increasing the window for side reactions (e.g., homocoupling or deboronation) to occur.
-
Solution: Use ligands with large cone angles (e.g., XPhos , SPhos ) that create a flexible pocket to accommodate the steric bulk while remaining electron-rich to facilitate oxidative addition.
Protodeboronation Stability
Experimental data suggests that ortho-substituted heteroaryl boronic acids are prone to rapid protodeboronation under aqueous basic conditions.
-
Mechanism: Base-catalyzed attack on the boron atom forms a boronate "ate" complex. If transmetalation is slow (due to sterics), the "ate" complex can undergo hydrolysis, replacing the -B(OH)2 group with a proton.
-
Observation: In standard conditions (K2CO3, Dioxane/H2O, 100°C), up to 40% of the starting material may convert to 6-methyl-1H-indazole (deboronated byproduct) rather than the coupled product.
Optimized Experimental Protocol
To overcome the identified benchmarks, the following protocol utilizes a Precatalyst System to ensure rapid coupling and minimize decomposition.
Protocol: Coupling of this compound with Aryl Bromides
Reagents:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.5 equiv) – Excess required due to instability.
-
Catalyst: XPhos Pd G2 (0.02–0.05 equiv) – High activity precatalyst.
-
Base: K3PO4 (3.0 equiv) – Milder than hydroxides/carbonates for sensitive substrates.
-
Solvent: 1,4-Dioxane : Water (4:1 ratio) – Degassed thoroughly.
Step-by-Step Methodology:
-
Setup: Charge a reaction vial with the Aryl Bromide (1.0 mmol), Boronic Acid (1.5 mmol), XPhos Pd G2 (20-40 mg), and K3PO4 (636 mg).
-
Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.
-
Reaction: Heat the block to 80°C (internal temperature). Stir vigorously (1000 rpm).
-
Note: Do not exceed 100°C unless necessary; higher temps accelerate protodeboronation.
-
-
Monitoring: Check LCMS at 2 hours. If conversion is <50%, add another 0.5 equiv of boronic acid.
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).
Visualizations
Decision Tree for Optimization
This diagram guides the researcher through optimizing conditions based on the specific failure mode observed during benchmarking.
Caption: Optimization logic for sterically hindered indazole boronic acids. Blue: Start; Red: Failure Modes; Grey: Strategic Solutions.
Mechanistic Bottleneck
A visualization of where the 6-methyl-7-boronic acid struggles in the catalytic cycle.
Caption: The Suzuki catalytic cycle highlighting Transmetalation as the rate-limiting step for this compound due to steric hindrance.
References
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds." Angewandte Chemie International Edition. Link
- Context: Establishes dialkylbiarylphosphines (SPhos, XPhos) as superior ligands for hindered heteroaryl couplings.
-
Boujdiab, K., et al. (2021). "A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles." RSC Advances. Link
- Context: Provides specific yields and conditions for C7-substituted indazoles, serving as a baseline for the 7-position reactivity.
-
Cox, P. A., et al. (2017). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society. Link
- Context: Mechanistic grounding for the protodeboronation instability observed in heteroaryl boronic acids.
-
Tu, T., et al. (2012). "Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates." Organic Letters. Link
- Context: Alternative catalyst systems (Pd-NHC)
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Methyl-1H-indazole-7-boronic Acid
For researchers at the forefront of drug discovery and synthetic chemistry, the responsible management of chemical reagents is as crucial as the innovative science they enable. 6-Methyl-1H-indazole-7-boronic acid is a valuable building block, particularly in cross-coupling reactions. However, its safe handling and disposal are paramount to ensure laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of this compound and its associated waste streams, grounded in established safety protocols and chemical principles.
Section 1: Essential Safety & Hazard Profile
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. All operations involving this compound, including weighing, reaction setup, and waste consolidation, must be conducted in a certified chemical fume hood.
Chemical Identity:
-
Name: this compound
-
CAS Number: 1310340-34-3
-
Molecular Formula: C₈H₉BN₂O₂
GHS Hazard Classification:
Based on available safety data, this compound is classified as follows:
| Hazard Class | GHS Code | Signal Word | Pictogram |
| Acute Toxicity, Oral | H302 | Warning | |
| Skin Corrosion/Irritation | H315 (Likely) | Warning | |
| Serious Eye Damage/Irritation | H319 (Likely) | Warning | |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335 (Likely) | Warning |
Note: While H302 (Harmful if swallowed) is specifically documented for this compound, the skin, eye, and respiratory irritation classifications (H315, H319, H335) are consistently applied to closely related aryl boronic acids and should be assumed as likely hazards in the absence of complete data.[1][2][3]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or neoprene gloves. Inspect gloves before use and dispose of them as contaminated solid waste after handling.
-
Body Protection: A fully fastened laboratory coat.
-
Footwear: Closed-toe shoes are mandatory.
Section 2: Core Principle - Segregation as Hazardous Waste
The foundational principle for the disposal of this compound is that it must be treated as hazardous chemical waste . Under no circumstances should this compound or its waste streams be disposed of in regular trash or flushed down the sanitary sewer.
Causality: Aryl boronic acids are complex organic molecules.[4] Improper disposal can introduce these compounds into aquatic ecosystems, where their effects are not well-characterized but have the potential for harm.[5] Furthermore, they are incompatible with strong oxidizing agents, acids, and bases, posing a risk of reaction if mixed with other chemicals in a general waste stream.[1]
All waste generated must be collected, clearly labeled, and managed by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Section 3: Procedural Guide for Waste Accumulation & Handling
Proper segregation at the point of generation is critical to ensure safe storage and efficient disposal.[4]
Step-by-Step Protocols:
A. Unused or Expired Solid Compound:
-
Container: Keep the compound in its original, clearly labeled container. If the original container is compromised, transfer it to a new, compatible container (e.g., a wide-mouth amber glass bottle with a screw cap).
-
Labeling: Affix a hazardous waste tag provided by your institution's EHS department. Fill out all required information, including the full chemical name ("this compound"), CAS number, and hazard warnings (e.g., "Toxic," "Irritant").
-
Storage: Store the sealed container in a designated satellite accumulation area, segregated from incompatible materials like strong acids, bases, and oxidizing agents.
B. Contaminated Solid Waste (e.g., Gloves, Weigh Paper, TLC Plates, Silica Gel):
-
Collection: Place all contaminated disposable items into a dedicated, durable, leak-proof container, such as a designated solid waste pail or a polyethylene-lined cardboard box.
-
Segregation: Do not mix this solid waste with liquid waste or non-hazardous trash.
-
Labeling: Clearly label the container "Hazardous Waste - Solid" and list the chemical contaminant ("Trace this compound").
-
Closure: Keep the container sealed when not in use. Once full, complete and attach an EHS hazardous waste tag for pickup.
C. Non-Halogenated Organic Liquid Waste (e.g., Reaction Mixtures, Chromatography Fractions):
-
Container: Use a designated, shatter-resistant container (e.g., a high-density polyethylene (HDPE) carboy) suitable for organic solvents.
-
Segregation: This waste stream should be kept separate from halogenated solvents.
-
Labeling: Attach an EHS hazardous waste tag from the moment you begin adding waste. List all chemical constituents and their estimated percentages, including this compound and all solvents (e.g., Toluene, THF, Ethanol).
-
Closure: Keep the container tightly capped at all times, except when adding waste. Store in a ventilated area within secondary containment.
D. Contaminated "Sharps" Waste (e.g., Needles, Syringes, Glass Pipettes):
-
Container: Immediately place any contaminated sharps into a designated, puncture-proof sharps container.
-
Handling: Never attempt to recap needles. Use forceps to handle broken glassware if necessary.
-
Labeling: The container must be clearly marked as "Sharps Waste" and list the chemical contaminants.
-
Disposal: Once the container is three-quarters full, seal it and manage it as hazardous waste through your EHS department.
Section 4: Decontamination & Spill Management
A. Decontaminating Empty Containers:
-
Triple Rinse: The original reagent bottle is not considered "empty" until properly decontaminated. Perform a triple rinse with a suitable organic solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The rinsate from this procedure is considered hazardous liquid waste. It must be collected and added to your non-halogenated organic liquid waste stream.
-
Deface Label: After triple rinsing and allowing the container to air dry in a fume hood, completely deface or remove the original label.
-
Final Disposal: The decontaminated container can now be disposed of in the appropriate laboratory glass recycling stream.
B. Spill Management:
-
Evacuate & Alert: If a significant spill occurs, alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If flammable solvents are involved, turn off any nearby ignition sources.
-
Containment: For small spills of the solid material, carefully sweep it up using a dustpan and brush or a HEPA-filtered vacuum. Avoid raising dust. For liquid spills, use a spill kit with absorbent pads or vermiculite.
-
Collect Waste: Place all contaminated cleanup materials into a sealed, labeled hazardous waste container.
-
Report: Report the spill to your supervisor and your institution's EHS department.
Section 5: Disposal Decision Workflow
The following diagram illustrates the logical flow for segregating waste related to this compound.
Caption: Decision tree for proper waste segregation.
Section 6: Regulatory Compliance
Adherence to these procedures ensures compliance with key regulations from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
-
OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a Chemical Hygiene Plan (CHP), which includes procedures for safe handling and disposal of hazardous chemicals.
-
EPA's Resource Conservation and Recovery Act (RCRA): This act governs the management of hazardous waste from "cradle to grave." Your institution's EHS department operates under RCRA guidelines to ensure that waste is properly identified, stored, transported, and disposed of.
By following this guide, you are not only protecting yourself and your colleagues but also upholding the rigorous standards of scientific responsibility and regulatory compliance.
References
- Managing Chemical Waste Safely: Best Practices for Workplace Disposal. (2024). Vertex AI Search.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 1-Methyl-1H-indazole-4-boronic acid pinacol ester.
- Sigma-Aldrich. 1-Methyl-1H-indazole-7-boronic acid. (Product Page).
- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011). Organic Process Research & Development.
- Sigma-Aldrich. (2025).
- Fisher Scientific. (2023).
- Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERN
- TCI Chemicals. (n.d.).
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Methyl-1H-indazole-7-boronic acid
This guide provides essential safety and handling protocols for 6-Methyl-1H-indazole-7-boronic acid, tailored for researchers and professionals in drug development. Our focus is to move beyond mere compliance, offering a framework of deep understanding that fosters a proactive safety culture. By explaining the scientific rationale behind each procedural step, we aim to equip you with the expertise to handle this and similar chemical entities with the highest degree of safety and confidence.
Hazard Assessment: Understanding the Risks of Boronic Acids
Boronic acids are a cornerstone of modern synthetic chemistry, yet their unique reactivity necessitates a nuanced understanding of their potential hazards. The primary risks associated with this class of compounds, and by extension this compound, are summarized below.
Key Hazards:
-
Irritation: Boronic acids are consistently classified as irritants.[2][3] Direct contact can cause irritation to the skin, eyes, and respiratory system.[1][4][5]
-
Acute Toxicity: Many boronic acids are categorized as harmful if swallowed.[1][4] A product page for the closely related 1-Methyl-1H-indazole-7-boronic acid lists the H302 hazard statement, "Harmful if swallowed".
-
Respiratory Effects: Inhalation of airborne dust can lead to respiratory tract irritation, with symptoms like coughing or shortness of breath.[6] Handling should always aim to minimize dust generation.[7][8]
-
Potential for Genotoxicity: Recent studies have highlighted that some boronic acids may act as bacterial mutagens.[9] This suggests a potential, though not fully characterized, risk of genotoxicity, warranting careful handling to minimize exposure.[9]
-
Reproductive Toxicity: While data is specific to boric acid, chronic high-dose exposure has been linked to reproductive toxicity.[6][10] This underscores the importance of minimizing long-term, low-level exposures to all boron-containing reagents.
Quantitative Exposure Limits for Boron Compounds
No specific Occupational Exposure Limits (OELs) have been established for this compound. However, the limits for boric acid and other inorganic borates provide a conservative benchmark for ensuring workplace safety.
| Regulatory Body | Standard | Exposure Limit (8-hour TWA) |
| ACGIH | TLV | 2 mg/m³[11] |
| OSHA | PEL (as "Nuisance Dust") | 15 mg/m³ (Total Dust)[11][12] |
| OSHA | PEL (as "Nuisance Dust") | 5 mg/m³ (Respirable Dust)[11][12] |
| CAL OSHA | PEL | 5 mg/m³[11] |
TWA: Time-Weighted Average; TLV: Threshold Limit Value; PEL: Permissible Exposure Limit.
Personal Protective Equipment (PPE): A Task-Based Approach
The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task and the associated risk of exposure. The following protocols outline the required PPE for common laboratory operations involving this compound.
Core PPE for All Operations
Regardless of the task, the following PPE forms the baseline for handling this compound:
-
Safety Glasses: Must be worn at all times in the laboratory. For handling powders or solutions, chemical splash goggles that conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are required to provide a complete seal around the eyes.[5][7]
-
Laboratory Coat: A flame-resistant lab coat should be worn and kept fully fastened to protect against incidental skin contact.[1]
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for defects before use and practice proper removal techniques to avoid contaminating your skin.[13] Change gloves immediately if they become contaminated.
Task-Specific PPE Requirements
The following diagram and detailed steps outline the decision-making process for selecting appropriate PPE based on the specific laboratory procedure being performed.
Step 1: Weighing Solid Compound
-
Rationale: This operation presents the highest risk of generating airborne dust, leading to inhalation exposure.
-
Engineering Controls: All weighing operations must be conducted within a certified chemical fume hood or a powder containment hood to capture dust at the source.[1][8]
-
Required PPE:
Step 2: Preparing Solutions
-
Rationale: While the risk of dust inhalation is lower once the solid is wetted, the potential for splashes and skin/eye contact remains.
-
Engineering Controls: All solution preparations and liquid transfers should be performed in a chemical fume hood.[8]
-
Required PPE:
-
Core PPE (Goggles, Lab Coat, Gloves).
-
Step 3: Reaction and Workup
-
Rationale: This phase involves transfers and manipulations that carry a risk of splashes and spills.
-
Engineering Controls: Conduct all reactions and subsequent workup procedures within a chemical fume hood.[8]
-
Required PPE:
-
Core PPE (Goggles, Lab Coat, Gloves).
-
Operational and Disposal Plans
A safe experiment is one that is planned from start to finish, including the final disposition of all waste materials.
Safe Handling and Operational Protocol
-
Preparation: Before beginning, ensure an eyewash station and safety shower are accessible and unobstructed.[4][7] Designate a specific area within the fume hood for the handling of the boronic acid.
-
Pre-use Inspection: Visually inspect all PPE for damage, such as cracks in goggles or tears in gloves.
-
Handling: Minimize the generation of dust by handling the solid gently.[7] Do not dry sweep; if a small spill occurs, gently vacuum with a HEPA-filtered vacuum or carefully wet-wipe the area.
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[4] Decontaminate the work surface within the fume hood. Remove contaminated PPE before leaving the laboratory.[10]
Waste Disposal Plan
Treat all this compound waste as hazardous. Improper disposal can lead to environmental contamination and regulatory non-compliance.
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix boronic acid waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[14]
-
Containerization:
-
Solid Waste: Collect excess solid reagent, contaminated weigh boats, gloves, and wipes in a clearly labeled, sealable container marked "Hazardous Waste," with the full chemical name.[14]
-
Liquid Waste: Collect reaction mixtures and solvent rinses in a compatible, sealed hazardous waste container. The label must include the chemical name and all solvent components with their approximate concentrations.[14]
-
-
Storage: Store sealed waste containers in a designated and properly ventilated hazardous waste accumulation area, away from incompatible materials.[14]
-
Disposal: Arrange for waste collection through your institution's EHS-approved hazardous waste disposal service.[14][15] Under no circumstances should boronic acid waste be disposed of down the drain or in regular trash. [14][16]
By adhering to these detailed protocols, you contribute to a safer laboratory environment for yourself and your colleagues, ensuring that your innovative research is built on a foundation of scientific integrity and operational excellence.
References
-
Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]
-
Lab Alley. (n.d.). Boric Acid Safety & Hazards. Retrieved from [Link]
-
Etimine USA Inc. (2020). Boric Acid SAFETY DATA SHEET. Retrieved from [Link]
-
Wilson Salt. (2016). SAFETY DATA SHEET BORIC ACID. Retrieved from [Link]
-
Allina Health Laboratory. (n.d.). BORAX Boric Acids Safety Data Sheet. Retrieved from [Link]
-
Chemtalk. (2022). Boric acid. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). BORIC ACID. Retrieved from [Link]
-
PNAS. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]
-
Angene Chemical. (2021). Safety Data Sheet. Retrieved from [Link]
-
Organic Process Research & Development. (2015). Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. Retrieved from [Link]
-
Fisher Scientific. (2023). SAFETY DATA SHEET - (2-Methylpropyl)boronic acid. Retrieved from [Link]
-
Airgas. (2013). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
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- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
